[1,1'-Biphenyl]-3,4-diamine
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-phenylbenzene-1,2-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2/c13-11-7-6-10(8-12(11)14)9-4-2-1-3-5-9/h1-8H,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYEFUIBOKLKQPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C=C2)N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90196229 | |
| Record name | (1,1'-Biphenyl)-3,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90196229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4458-39-3 | |
| Record name | (1,1'-Biphenyl)-3,4-diamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004458393 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1,1'-Biphenyl)-3,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90196229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Whitepaper: [1,1'-Biphenyl]-3,4-diamine – Structural Analysis and Synthetic Utility
Executive Summary
[1,1'-Biphenyl]-3,4-diamine (CAS: 4458-39-3), also known as 4-phenyl-1,2-diaminobenzene, is a specialized aromatic diamine distinct from its regioisomer benzidine (4,4'-diaminobiphenyl). Unlike benzidine, which is historically significant but highly toxic, the 3,4-diamine features an ortho-diamine motif on a single aromatic ring. This structural arrangement renders it a "privileged scaffold" in medicinal chemistry, specifically as a precursor for 5-phenylbenzimidazole derivatives—a core pharmacophore in angiotensin II receptor blockers (ARBs) and novel antiviral agents. This guide details the physicochemical profile, validated synthetic routes, and downstream applications of this compound, emphasizing its utility in heterocycle formation.[1]
Structural Identification & Physicochemical Profile[2][3]
The defining feature of this compound is the vicinal (1,2) placement of amino groups on the biphenyl core. This ortho positioning allows for chelation and cyclization reactions that are impossible for the 3,3' or 4,4' isomers.
Chemical Identity Table
| Property | Data |
| IUPAC Name | 4-Phenylbenzene-1,2-diamine |
| Common Synonyms | This compound; 3,4-Diaminobiphenyl; 4-Phenyl-o-phenylenediamine |
| CAS Number | 4458-39-3 |
| Molecular Formula | C₁₂H₁₂N₂ |
| Molecular Weight | 184.24 g/mol |
| SMILES | Nc1ccc(cc1N)-c2ccccc2 |
| Appearance | Off-white to tan solid (darkens upon air oxidation) |
| Solubility | Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in water |
| pKa (Conjugate Acid) | ~4.5 (estimated for first amine protonation) |
Structural Analysis[7]
-
Aromaticity: The molecule consists of two benzene rings connected by a single C-C bond. The rings are not coplanar in solution due to steric repulsion between ortho-hydrogens, typically exhibiting a torsion angle of ~44°.
-
Nucleophilicity: The N1 and N2 nitrogens are nucleophilic. However, the amino group para to the phenyl ring (position 4) is slightly more electron-rich due to resonance effects compared to the meta position, though the inductive withdrawal of the phenyl ring modulates this.
-
Chelation: The ortho-diamine moiety acts as a bidentate ligand, capable of coordinating with transition metals (e.g., Pt, Pd) to form stable five-membered chelate rings.
Synthetic Pathways[6][9][10][11][12]
Synthesis of this compound typically avoids direct nitration of biphenyl, which favors the 4,4' positions. Instead, directed functionalization or coupling strategies are employed.[2]
Route A: Reduction of Nitro-Precursors (Classical)
This route utilizes 4-aminobiphenyl (carefully handled due to toxicity) or 4-acetamidobiphenyl as the starting material.
-
Protection: Acetylation of 4-aminobiphenyl to 4-acetamidobiphenyl.
-
Nitration: Nitration occurs ortho to the acetamido group (position 3), yielding 3-nitro-4-acetamidobiphenyl.
-
Hydrolysis: Removal of the acetyl group yields 3-nitro-4-aminobiphenyl.
-
Reduction: Catalytic hydrogenation (Pd/C, H₂) or chemical reduction (Fe/HCl, SnCl₂) converts the nitro group to an amine, yielding the target 3,4-diamine.
Route B: Suzuki-Miyaura Coupling (Modern)
A modular approach allowing for derivative generation.
-
Coupling: Reaction of phenylboronic acid with 4-bromo-1,2-diaminobenzene (or its protected form, 5-bromo-benzothiadiazole followed by reduction).
-
Advantages: Avoids the use of toxic biphenylamine precursors and allows for substitution on the non-diamine ring.
Synthesis Workflow Diagram
Reactivity & Functionalization[2][12][13][14]
The primary utility of this compound lies in its ability to condense with carbonyls to form heterocycles.
Benzimidazole Formation
Reaction with carboxylic acids, acid chlorides, or aldehydes yields 5-phenylbenzimidazoles.
-
Mechanism:
-
Nucleophilic attack of an amino group on the carbonyl carbon (Imine formation).[3]
-
Intramolecular attack by the second amino group.
-
Oxidative aromatization (if using aldehydes) or dehydration (if using acids).
-
-
Regioselectivity: Reaction with unsymmetrical carbonyls can yield tautomeric mixtures of 5-phenyl and 6-phenyl isomers, which are often indistinguishable in solution due to rapid proton transfer on the imidazole nitrogen.
Polymerization
Used as a monomer in the synthesis of polybenzimidazoles (PBI) or polyimides . The biphenyl linkage imparts high thermal stability and improved solubility compared to rigid benzene-only backbones.
Reactivity Diagram
[13]
Applications in Drug Development & Materials
Pharmaceutical Intermediates
The 5-phenylbenzimidazole scaffold is a bioisostere for indole and purine systems.
-
Angiotensin II Antagonists: While Telmisartan uses a specific 4'-methylbiphenyl core, analogs using the 3,4-diamine backbone are investigated for improved lipophilicity and receptor binding affinity.
-
Antiviral Agents: Derivatives fused with other heterocycles have shown potency against RNA viruses by inhibiting polymerase activity.
High-Performance Materials
-
Proton Exchange Membranes: Polybenzimidazoles derived from this diamine are used in high-temperature fuel cells due to their acid-doping ability and thermal resistance (>300°C).
-
Antioxidants: Like other phenylenediamines, it functions as a radical scavenger in rubber and polymer formulations, preventing oxidative degradation.
Handling, Safety & Analytical Characterization
Safety Profile (SDS Highlights)
-
Hazards: this compound is classified as an irritant (Skin/Eye) and a potential sensitizer. Unlike benzidine (Group 1 Carcinogen), ortho-diamines are generally lower risk, but strict containment is required due to the biphenyl moiety's potential metabolic activation.
-
P-Statements: P280 (Wear protective gloves/clothing), P261 (Avoid breathing dust).
-
Storage: Store under inert atmosphere (Nitrogen/Argon) at 2-8°C. Light sensitive.
Analytical Expectations
-
1H NMR (DMSO-d6):
-
Aromatic protons: Multiplets in the 6.5–7.6 ppm range.
-
Amine protons: Broad singlet around 4.5–5.0 ppm (exchangeable with D₂O).
-
Key diagnostic: Doublet/Singlet patterns for the 1,2,4-substitution on the first ring.
-
-
Mass Spectrometry: Molecular ion peak [M+H]+ at m/z 185.1.
References
-
PubChem. (2025).[4][5] Compound Summary: this compound (CAS 4458-39-3). National Library of Medicine. [Link]
-
Beilstein Journal of Organic Chemistry. (2013). Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives.[Link]
-
National Institute of Standards and Technology (NIST). (2024). o-Phenylenediamine Chemical Properties. NIST Chemistry WebBook. [Link]
-
ResearchGate. (2022).[6] Synthesis of 2-Substituted Benzimidazoles by Reaction of o-Phenylenediamine with Aldehydes.[7][Link]
-
Google Patents. (2005). Process for the preparation of 2-phenylbenzimidazole-5-sulphonic acid.[8] US6888005B2.
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. KR102090449B1 - Photosensitive resin composition, method for manufacturing cured relief pattern, and semiconductor apparatus - Google Patents [patents.google.com]
- 3. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]
- 4. [1,1'-Biphenyl]-4,4'-diamine, N4,N4'-bis(3-methylphenyl)-N4,N4'-diphenyl- | C38H32N2 | CID 103315 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. O-Phenylenediamine | C6H8N2 | CID 7243 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Novel benzimidazole derivatives; synthesis, bioactivity and molecular docking study as potent urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. US6888005B2 - 2-phenylbenzimidazole-5-sulphonic acid from isolated 3,4-diaminobenzenesulphonic acid and use thereof in cosmetic preparations - Google Patents [patents.google.com]
1,5-Anhydro-D-mannitol (CAS 492-93-3): Physicochemical Profile and Research Applications
[1][2][3][4]
Executive Summary
1,5-Anhydro-D-mannitol (CAS 492-93-3), also known as Styracitol , is a cyclic polyol and a structural isomer of the clinical diabetes biomarker 1,5-anhydro-D-glucitol (1,5-AG).[1][2] Unlike its glucose analog, 1,5-anhydro-D-mannitol is primarily utilized in research as a metabolic probe to investigate gluconeogenesis and insulin secretion mechanisms. It functions as a competitive inhibitor of glycogenolysis and has been identified as a natural product in the genus Styrax.[3]
This technical guide provides a comprehensive analysis of its physicochemical properties, synthesis pathways, and handling protocols, designed for researchers in carbohydrate chemistry and metabolic disease drug development.
Chemical Identity & Structural Analysis
1,5-Anhydro-D-mannitol differs from D-mannitol by the loss of a water molecule between C-1 and C-5, forming a pyranoid ring. This structural modification renders the molecule non-reducing and chemically stable compared to open-chain sugars.
| Attribute | Detail |
| CAS Number | 492-93-3 |
| IUPAC Name | (2R,3S,4R,5R)-2-(hydroxymethyl)oxane-3,4,5-triol |
| Synonyms | Styracitol; 1,5-Anhydromannitol; 1,5-AM |
| Molecular Formula | C₆H₁₂O₅ |
| Molecular Weight | 164.16 g/mol |
| SMILES | C1CO)O)O">C@HO |
| Stereochemistry | Anhydro-derivative of D-mannose; C-2 epimer of 1,5-Anhydroglucitol |
Physicochemical Profile
The following data represents experimentally validated properties essential for analytical method development and formulation.
Table 1: Physical and Chemical Properties
| Property | Value | Context/Notes |
| Appearance | White crystalline solid | Hygroscopic nature requires desiccated storage. |
| Melting Point | 155 – 157 °C | Distinct from 1,5-AG (MP: 174–177 °C). |
| Boiling Point | 376.8 ± 42.0 °C | Predicted at 760 mmHg.[4][3] |
| Density | 1.533 ± 0.06 g/cm³ | Predicted.[5] |
| Solubility (Water) | High (>50 mg/mL) | Highly polar due to four hydroxyl groups.[3] |
| Solubility (Organic) | Soluble in DMSO, DMF, warm Methanol.[3] | Insoluble in non-polar solvents (Hexane, Ether). |
| LogP (Octanol/Water) | -2.54 (Estimated) | Indicates poor membrane permeability without transport. |
| pKa | ~12.5 – 13.0 | Weakly acidic hydroxyl protons (typical of sugars).[3] |
Biological Relevance & Mechanism
While 1,5-AG is a passive marker of glycemic control, 1,5-anhydro-D-mannitol exhibits active pharmacological effects in metabolic pathways.
Key Mechanisms:
-
Gluconeogenesis Inhibition: 1,5-AM inhibits the conversion of lactate and pyruvate to glucose in hepatocytes, likely by interfering with fructose-1,6-bisphosphatase or related enzymes.
-
Insulin Secretion Modulation: In pancreatic beta-cell studies, 1,5-AM has been shown to inhibit glucose-stimulated insulin secretion, making it a valuable tool for dissecting secretion signaling pathways.
-
Metabolic Stability: Unlike D-mannitol, the anhydro ring prevents rapid phosphorylation and entry into the glycolytic pathway, allowing it to persist as a tracer.
Figure 1: Biosynthetic relationship between 1,5-Anhydro-D-fructose, 1,5-Anhydro-D-mannitol, and 1,5-Anhydroglucitol.
Experimental Protocols
Protocol A: Chemical Synthesis (Deamination Route)
This method produces 1,5-anhydro-D-mannitol from D-glucosamine, avoiding complex enzymatic steps.
Reagents: D-Glucosamine HCl, Sodium Nitrite (NaNO₂), Acetic Acid, Sodium Borohydride (NaBH₄).
-
Deamination:
-
Reduction:
-
Adjust solution pH to 8.0 using NaHCO₃.
-
Add excess NaBH₄ (20 mmol) slowly at 0°C.
-
Stir for 4 hours at room temperature.
-
-
Purification:
-
Neutralize with dilute HCl.
-
Pass through cation/anion exchange resins (Dowex 50W / Dowex 1) to remove salts.
-
Concentrate and crystallize from Ethanol/Water.
-
Yield: Expect ~30-40%. Identity Confirmation: 13C-NMR (C1 signal at ~68 ppm).
-
Protocol B: HPLC Analysis & Separation
Separating 1,5-AM from its isomer 1,5-AG is critical for purity assessment.
-
Column: Carbohydrate-selective column (e.g., Shodex SUGAR SC1011 or Aminex HPX-87C).
-
Mobile Phase: Deionized Water (Isocratic).
-
Flow Rate: 0.6 mL/min.
-
Temperature: 80°C (High temperature improves resolution of polyols).[3]
-
Detector: Refractive Index (RI) Detector.
-
Retention Time: 1,5-AM typically elutes after 1,5-AG due to stereochemical interaction with the calcium counter-ions in the column.
Handling & Stability
-
Storage: Store at -20°C. The compound is stable for >2 years if kept dry.
-
Hygroscopicity: Moderate. Equilibrate to room temperature in a desiccator before weighing to prevent water uptake error.
-
Safety: Non-toxic, but standard PPE (gloves, goggles) is recommended. No specific GHS hazard codes are severe, but treat as a general chemical irritant.[3]
References
-
PubChem. (2025).[2][3] 1,5-Anhydro-D-mannitol Compound Summary. National Library of Medicine. [Link]
-
Shiga, Y., et al. (1999). 1,5-Anhydroglucitol promotes glycogenolysis in Escherichia coli.[8] Journal of Biochemistry. [Link]
-
Ahren, B., et al. (1995). Effects of GLP-1 and 2,5-anhydro-D-mannitol on insulin secretion and plasma glucose in mice. European Journal of Pharmacology. [Link]
-
Kuhn, A., et al. (2006). Catabolism of 1,5-Anhydro-D-Fructose in Sinorhizobium morelense S-30.7.5. Applied and Environmental Microbiology. [Link]
-
Venditti, A., et al. (2018). Trends in Phytochemical Research: Isolation of Styracitol from Styrax officinalis. OICC Press. [Link]
Sources
- 1. glycodepot.com [glycodepot.com]
- 2. 1,5-anhydro-D-mannitol | C6H12O5 | CID 445184 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. echemi.com [echemi.com]
- 5. 1-5-ANHYDRO-D-MANNITOL CRYSTALLINE CAS#: 492-93-3 [amp.chemicalbook.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. scispace.com [scispace.com]
- 8. thieme-connect.com [thieme-connect.com]
Solubility of [1,1'-Biphenyl]-3,4-diamine in organic solvents
An In-depth Technical Guide to the Solubility of [1,1'-Biphenyl]-3,4-diamine in Organic Solvents
Authored by: Gemini, Senior Application Scientist
Abstract
This compound, a critical aromatic diamine monomer, plays a pivotal role in the synthesis of high-performance polymers such as polyimides and polybenzimidazoles. The processability and reaction kinetics involving this compound are fundamentally governed by its solubility characteristics in various organic solvents. This technical guide provides a comprehensive analysis of the solubility profile of this compound. It synthesizes theoretical principles with extrapolated data from structurally analogous compounds to offer field-proven insights for researchers, chemists, and drug development professionals. A robust, self-validating experimental protocol for precise solubility determination is also detailed, empowering researchers to ascertain solubility in novel solvent systems.
Introduction: The Significance of this compound
This compound (also known as 3,4-diaminobiphenyl) is an aromatic organic compound featuring a biphenyl backbone with two adjacent amine functional groups. This specific arrangement of functional groups makes it an essential building block in polymer chemistry. The amine groups provide reactive sites for polymerization reactions, most notably with dianhydrides to form poly(amic acid) precursors, which are subsequently cyclized to form high-performance polyimides. These polymers are sought after for their exceptional thermal stability, chemical resistance, and dielectric properties, finding applications in aerospace, electronics, and membrane separations.
A thorough understanding of the solubility of this compound is a non-negotiable prerequisite for its effective utilization. Solubility dictates the choice of reaction media, influences reaction rates and yields, and is a critical parameter for purification via recrystallization, and for processing the resulting polymers. This guide delves into the factors governing its solubility and provides a framework for its practical assessment.
Theoretical Framework: Predicting Solubility
The solubility of a solute in a solvent is governed by the principle similia similibus solvuntur, or "like dissolves like." This principle is rooted in the nature and magnitude of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The dissolution process is energetically favored when the energy released from solute-solvent interactions is sufficient to overcome the energy required to break apart solute-solute and solvent-solvent interactions.
The molecular structure of this compound offers key insights into its expected solubility:
-
Biphenyl Backbone: The large, nonpolar biphenyl core contributes to significant van der Waals forces (specifically, London dispersion forces) between the molecules. This nonpolar character suggests poor solubility in highly polar protic solvents like water, but an affinity for solvents with aromatic or nonpolar characteristics.
-
Amine Functional Groups (-NH₂): The two primary amine groups are polar and capable of acting as both hydrogen bond donors (N-H) and acceptors (lone pair on nitrogen). This feature introduces polarity to the molecule and the potential for strong, specific interactions with polar solvents.
The interplay between the nonpolar backbone and the polar amine groups results in a nuanced solubility profile. The molecule is expected to be most soluble in solvents that can effectively interact with both its polar and nonpolar regions.
Diagram 1: Molecular Structure of this compound ```dot digraph "molecule_structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
// Define nodes for atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C"]; C8 [label="C"]; C9 [label="C"]; C10 [label="C"]; C11 [label="C"]; C12 [label="C"]; N1 [label="NH₂", fontcolor="#EA4335"]; N2 [label="NH₂", fontcolor="#EA4335"];
// Position nodes C1 [pos="0,0!"]; C2 [pos="1.2,0.7!"]; C3 [pos="1.2,2.1!"]; C4 [pos="0,2.8!"]; C5 [pos="-1.2,2.1!"]; C6 [pos="-1.2,0.7!"]; C7 [pos="2.5,0!"]; C8 [pos="3.7,0.7!"]; C9 [pos="3.7,2.1!"]; C10 [pos="2.5,2.8!"]; C11 [pos="0,4.2!"]; C12 [pos="-2.5,2.8!"]; N1 [pos="-2.5,0!"]; N2 [pos="-2.5, -1.4!"];
// Define edges for bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C1 -- C7; C7 -- C8; C8 -- C9; C9 -- C10; C10 -- C7; C3 -- N1; C4 -- N2;
// Dummy nodes for double bonds db1 [shape=point, pos="0.6,0.35!"]; db2 [shape=point, pos="0.6,2.45!"]; db3 [shape=point, pos="-0.6,1.4!"]; db4 [shape=point, pos="3.1,0.35!"]; db5 [shape=point, pos="3.1,2.45!"];
// Double bonds C1 -- db1 [style=invis]; C2 -- db1 [style=invis]; C3 -- db2 [style=invis]; C4 -- db2 [style=invis]; C5 -- db3 [style=invis]; C6 -- db3 [style=invis]; C7 -- db4 [style=invis]; C8 -- db4 [style=invis]; C9 -- db5 [style=invis]; C10 -- db5 [style=invis];
}
Caption: Isothermal shake-flask method workflow.
Factors Influencing Solubility
-
Temperature: The dissolution of most solid organic compounds is an endothermic process. Therefore, the solubility of this compound is expected to increase with rising temperature. T[1]his property is fundamental to purification by recrystallization, where the compound is dissolved in a hot solvent and allowed to crystallize upon cooling.
-
Purity of Solute and Solvent: Impurities in either the diamine or the solvent can alter the measured solubility. Water is a common impurity in organic solvents and can significantly reduce the solubility of hydrophobic compounds.
-
pH (in Protic or Aqueous Systems): As a diamine, the compound is basic. In acidic conditions, the amine groups will be protonated to form ammonium salts. These salts are ionic and typically exhibit much higher solubility in polar solvents, particularly water, than the neutral amine.
Conclusion and Practical Recommendations
This compound exhibits a solubility profile dominated by its aromatic structure and polar amine functionalities. It is expected to be highly soluble in polar aprotic solvents like DMF, DMAc, NMP, and DMSO, making these the solvents of choice for polymerization reactions. Moderate solubility is anticipated in alcohols and ethers, while solubility is limited in nonpolar aromatic, halogenated, and aliphatic solvents. For applications requiring precise solubility data, the isothermal shake-flask method detailed in this guide provides a reliable framework for experimental determination. A systematic approach to solvent selection, grounded in the principles of intermolecular forces, is crucial for the successful application of this versatile monomer in research and industry.
References
-
PubChem. (1,1'-Biphenyl)-3,4-diamine. National Center for Biotechnology Information. [Link]
- Lide, D. R. (Ed.). (2008). CRC Handbook of Chemistry and Physics (89th ed.). CRC Press.
-
National Center for Biotechnology Information. (2024). Some Aromatic Amines, Organic Dyes, and Related Exposures. In Report on Carcinogens Monographs. National Library of Medicine. [Link]
-
Solubility of Things. (n.d.). Benzidine. [Link]
- Hsiao, S. H., & Yang, C. P. (1998). Preparation and properties of new soluble aromatic polyimides from 2,2'[prime]-bis(3,4-dicarboxyphenoxy)biphenyl dianhydride and noncoplannar structure. Journal of Polymer Science Part A: Polymer Chemistry, 36(11), 2021–2027.
-
Sazanov, Y. N. (2000). Polyimides: chemistry & structure-property relationships – literature review. VTechWorks. [Link]
-
Wang, D., et al. (2022). Synthesis of Aromatic Polyimides Based on 3,4′-Oxydianiline by One-Pot Polycondensation in Molten Benzoic Acid and Their Application as Membrane Materials for Pervaporation. National Institutes of Health. [Link]
-
ResearchGate. (2018). Synthesis and Characterization of Novel Polyimides with 2,2-Bis[4(4-aminophenoxy)phenyl]phthalein-3′,5′-bis(trifluoromethyl) anilide. [https://www.researchgate.net/publication/326880228_Synthesis_and_Characterization_of_Novel_Polyimides_with_22-Bis44-aminophenoxyphenylphthalein-3'5'-bis trifluoromethyl_anilide]([Link] trifluoromethyl_anilide)
Sources
An In-Depth Technical Guide to the UV-Vis Absorption Maxima of 3,4-Diaminobiphenyl
Introduction: The Significance of 3,4-Diaminobiphenyl and UV-Vis Spectroscopy
3,4-Diaminobiphenyl is an aromatic amine belonging to the family of diaminobiphenyls, which are isomers of the well-known, albeit carcinogenic, compound benzidine (4,4'-diaminobiphenyl)[1]. These compounds serve as versatile building blocks in the synthesis of polymers, dyes, and pharmaceuticals. The positioning of the amino groups on the biphenyl scaffold significantly influences the molecule's electronic structure, and consequently, its chemical reactivity and photophysical properties.
UV-Vis spectroscopy is a fundamental analytical technique that probes the electronic transitions within a molecule. By measuring the absorption of light in the ultraviolet and visible regions, we can gain insights into the energy levels of molecular orbitals and predict the behavior of a compound in various chemical environments. For a molecule like 3,4-diaminobiphenyl, the UV-Vis spectrum is expected to be characterized by absorptions arising from π-π* and n-π* electronic transitions associated with the aromatic rings and the lone pairs of the amino groups.[2][3]
This guide will explore the theoretical basis for the UV-Vis absorption of 3,4-diaminobiphenyl, predict its absorption maxima based on data from its isomers, and detail the experimental protocols necessary for its empirical determination.
Predicted UV-Vis Absorption Maxima of 3,4-Diaminobiphenyl
Due to the absence of direct experimental spectra for 3,4-diaminobiphenyl in the reviewed literature, we can infer its likely absorption characteristics by examining its isomers: 2,2'-diaminobiphenyl and 4,4'-diaminobiphenyl (benzidine).
-
Benzidine (4,4'-diaminobiphenyl): This isomer exhibits a primary absorption maximum (λmax) around 285 nm in ethanol.[4] This absorption is attributed to the extensive conjugation across the biphenyl system, facilitated by the para-positioned amino groups.
-
2,2'-Diaminobiphenyl: The UV-Vis spectrum of this isomer in ethanol shows a maximum absorption at approximately 294 nm.[5] The proximity of the amino groups in the ortho positions can lead to steric hindrance, affecting the planarity of the biphenyl rings and thus influencing the electronic transitions.
Considering the 3,4-substitution pattern, it is anticipated that 3,4-diaminobiphenyl will exhibit a primary absorption band in a similar range, likely between 280 nm and 300 nm in a non-polar solvent. The precise λmax will be influenced by the interplay of electronic effects from the amino groups at the meta and para positions relative to the biphenyl linkage.
The Underlying Electronic Transitions
The UV-Vis absorption of aromatic amines is primarily governed by two types of electronic transitions:
-
π-π* Transitions: These involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital.[2] In biphenyl systems, these transitions are responsible for the strong absorption bands. The extent of conjugation in the molecule is a key determinant of the energy required for this transition; greater conjugation typically leads to a bathochromic (red) shift to longer wavelengths.
-
n-π* Transitions: These transitions involve the excitation of a non-bonding electron (from the lone pair of the nitrogen atom in the amino group) to an antibonding π* orbital.[3] These transitions are generally of lower intensity compared to π-π* transitions.
For 3,4-diaminobiphenyl, the interaction of the amino groups' lone pairs with the biphenyl π-system will give rise to its characteristic UV-Vis spectrum.
Environmental Effects on Absorption Maxima
The UV-Vis spectrum of 3,4-diaminobiphenyl is expected to be sensitive to the surrounding environment, namely the solvent polarity and the pH of the solution.
Solvent Effects (Solvatochromism)
The polarity of the solvent can significantly influence the position of the absorption maxima, a phenomenon known as solvatochromism.[6][7][8]
-
π-π* Transitions: In the case of π-π* transitions, an increase in solvent polarity generally leads to a small bathochromic (red) shift.[9] This is because the excited state is often more polar than the ground state and is thus stabilized to a greater extent by a polar solvent.
-
n-π* Transitions: Conversely, for n-π* transitions, an increase in solvent polarity typically results in a hypsochromic (blue) shift.[2][3] This is due to the stabilization of the non-bonding electrons in the ground state through interactions with the polar solvent, which increases the energy gap to the excited state.
A systematic study of the UV-Vis spectrum of 3,4-diaminobiphenyl in a range of solvents with varying polarities would be necessary to fully characterize its solvatochromic behavior.
pH Effects
The basic nature of the amino groups means that the UV-Vis spectrum of 3,4-diaminobiphenyl will be highly dependent on the pH of the solution.[10]
-
Acidic Conditions: In an acidic medium, the amino groups will be protonated to form ammonium ions (-NH3+). This protonation removes the non-bonding electrons from conjugation with the aromatic π-system. Consequently, a significant hypsochromic (blue) shift is expected, as the electronic transitions will require more energy.[11] The spectrum under acidic conditions may resemble that of the unsubstituted biphenyl molecule.
-
Neutral to Basic Conditions: In neutral or basic solutions, the amino groups will be in their free base form (-NH2), allowing the lone pair of electrons on the nitrogen atoms to interact with the biphenyl ring system.
A summary of the anticipated spectral shifts is presented in the table below.
| Condition | Expected Effect on λmax | Rationale |
| Increasing Solvent Polarity | ||
| π-π* transition | Bathochromic Shift (Red Shift) | Stabilization of the more polar excited state.[9] |
| n-π* transition | Hypsochromic Shift (Blue Shift) | Stabilization of the ground state non-bonding electrons.[2][3] |
| Decreasing pH (Protonation) | Hypsochromic Shift (Blue Shift) | Removal of non-bonding electrons from conjugation.[11] |
Experimental Protocol for UV-Vis Analysis
To empirically determine the UV-Vis absorption maxima of 3,4-diaminobiphenyl, the following detailed protocol should be followed. This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.
Materials and Instrumentation
-
3,4-Diaminobiphenyl: High purity grade (>98%).
-
Solvents: Spectroscopic grade solvents of varying polarities (e.g., hexane, cyclohexane, ethanol, methanol, acetonitrile, water).
-
Buffers: A range of buffer solutions to control pH (e.g., phosphate, acetate, borate).
-
Instrumentation: A calibrated double-beam UV-Vis spectrophotometer.
-
Cuvettes: 1 cm path length quartz cuvettes.
Step-by-Step Methodology
-
Stock Solution Preparation:
-
Accurately weigh a precise amount of 3,4-diaminobiphenyl.
-
Dissolve the compound in a suitable spectroscopic grade solvent (e.g., ethanol) to prepare a concentrated stock solution (e.g., 1 mg/mL). Ensure complete dissolution.
-
-
Working Solution Preparation:
-
From the stock solution, prepare a series of dilutions to a concentration that gives an absorbance reading between 0.1 and 1.0 AU (Absorbance Units) at the expected λmax. This is crucial to ensure adherence to the Beer-Lambert Law.[12]
-
-
Spectral Acquisition:
-
Record the UV-Vis spectrum of the working solution from 200 nm to 400 nm.
-
Use the pure solvent as a blank for baseline correction.
-
Identify the wavelength of maximum absorbance (λmax).
-
-
Solvent Effect Study:
-
Repeat steps 2 and 3 using a range of solvents with different polarities to observe any solvatochromic shifts.
-
-
pH Effect Study:
-
Prepare a series of buffered aqueous solutions with varying pH values.
-
Add a small, constant aliquot of the 3,4-diaminobiphenyl stock solution to each buffer.
-
Record the UV-Vis spectrum for each pH value and observe the shifts in λmax.
-
The following diagram illustrates the experimental workflow.
Caption: Experimental workflow for UV-Vis analysis.
Theoretical Predictions using Computational Chemistry
Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method for predicting the electronic absorption spectra of molecules.[13][14][15][16] By performing TD-DFT calculations, it is possible to model the electronic transitions and predict the λmax values for 3,4-diaminobiphenyl. These calculations can provide valuable theoretical support for the experimental findings and help in the assignment of the observed absorption bands to specific electronic transitions. The choice of functional and basis set is critical for obtaining accurate results.[17]
The following diagram outlines the computational workflow.
Sources
- 1. Comparative activity of 4,4'-diaminobiphenyl (benzidine) and its terphenyl analogue, 4,4'-diaminoterphenyl, in two in vitro assays for potential carcinogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. Absorption [Benzidine] | AAT Bioquest [aatbio.com]
- 5. 2,2'-Diaminobiphenyl | 1454-80-4 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Exploring solvatochromism: a comprehensive analysis of research data of the solvent -solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. (h) Explain the effect of polar solvent on \pi - \pi ^ { * } and n - \pi .. [askfilo.com]
- 10. Ultraviolet spectrophotometric method for the determination of aromatic amines in chemical industry waste waters - Analyst (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. mdpi.com [mdpi.com]
- 14. youtube.com [youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. TD-DFT calculations of UV absorption bands and their intensities in the spectra of some tetrahydroquinolines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. iosrjournals.org [iosrjournals.org]
A Technical Guide to the Synthesis of [1,1'-Biphenyl]-3,4-diamine: Pathways, Protocols, and Mechanistic Insights
For Researchers, Scientists, and Drug Development Professionals
Introduction
[1,1'-Biphenyl]-3,4-diamine, a key building block in the synthesis of pharmaceuticals, high-performance polymers, and functional materials, demands robust and efficient synthetic strategies. Its vicinal diamine functionality on a biphenyl scaffold makes it a valuable precursor for the construction of complex heterocyclic systems, including benzimidazoles, quinoxalines, and polybenzimidazoles (PBIs). This technical guide provides an in-depth review of the principal synthesis pathways for this compound, offering detailed experimental protocols, mechanistic discussions, and a comparative analysis of the available methods to empower researchers in their synthetic endeavors.
Core Synthetic Strategies: A Two-Phase Approach
The synthesis of this compound is conceptually approached in two distinct phases: the construction of the 3,3'-disubstituted biphenyl core, followed by the transformation of the substituents into the desired amino groups. The most prevalent strategies involve the initial synthesis of 3,3'-dinitro-[1,1'-biphenyl], which is then reduced to the target diamine. This guide will explore the primary methods for achieving both the crucial C-C bond formation and the subsequent nitro group reduction.
Part 1: Forging the Biphenyl Core: Ullmann and Suzuki-Miyaura Couplings
The creation of the central biphenyl linkage is a critical step, with the Ullmann and Suzuki-Miyaura reactions being the most historically significant and widely adopted methods.
The Ullmann Coupling: A Classic Approach to Biaryl Synthesis
The Ullmann reaction, a copper-mediated coupling of aryl halides, provides a direct route to symmetrical biphenyls.[1][2] In the context of this compound synthesis, this typically involves the homocoupling of a 3-halonitrobenzene derivative.
The precise mechanism of the Ullmann reaction can be complex and is influenced by the reaction conditions. However, a generally accepted pathway involves the following key steps:
-
Oxidative Addition: Two molecules of the aryl halide undergo oxidative addition to copper(0) to form an organocopper intermediate.
-
Reductive Elimination: The organocopper intermediate then undergoes reductive elimination to form the biaryl product and regenerate a copper species.[2][3]
The reaction is typically performed at high temperatures, and the reactivity of the aryl halide follows the trend I > Br > Cl.
This protocol is adapted from established procedures for the synthesis of dinitrobiphenyls.[4]
Materials:
-
1-Bromo-3-nitrobenzene
-
Copper powder, activated
-
Sand (optional, as a heat transfer medium)
-
High-boiling point solvent (e.g., nitrobenzene, dimethylformamide - optional)
Procedure:
-
In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, combine 1-bromo-3-nitrobenzene and activated copper powder (typically a 1:1 to 1:2 molar ratio of aryl halide to copper).
-
If a solvent is used, add it to the flask. For a solvent-free reaction, the reactants can be mixed with sand to aid in heat distribution.[5]
-
Heat the reaction mixture to a high temperature (typically 180-230°C) with vigorous stirring.[4]
-
Maintain the temperature for several hours until the reaction is complete (monitoring by TLC or GC is recommended).
-
After cooling, the solid mass is typically triturated with a suitable solvent (e.g., ethanol, chloroform) to extract the product.
-
The crude product is then purified by recrystallization or column chromatography to yield 3,3'-dinitro-[1,1'-biphenyl].
Causality Behind Experimental Choices:
-
Activated Copper: The use of activated copper is crucial for achieving reasonable reaction rates and yields. Activation, often by treatment with iodine followed by an acid wash, removes the passivating oxide layer from the copper surface.
-
High Temperature: The high reaction temperature is necessary to overcome the activation energy for the oxidative addition and reductive elimination steps.
-
Solvent Choice: The choice of a high-boiling point, inert solvent is critical to maintain the required reaction temperature. In some cases, a solvent-free approach can be employed, which offers environmental benefits.[5]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Ullmann coupling: the first publication - operachem [operachem.com]
- 5. Synthesis of Substituted 2,2′-Dinitrobiphenyls by a Novel Solvent-Free High Yielding Ullmann Coupling Biarylation - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Protocol for the Synthesis of High-Performance Polyimides from [1,1'-Biphenyl]-3,4-diamine
Introduction: The Architectural Advantage of [1,1'-Biphenyl]-3,4-diamine in Polyimide Synthesis
Polyimides are a class of high-performance polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance.[1] The properties of polyimides can be finely tuned by modifying the chemical structure of the diamine and dianhydride monomers.[1] This application note details a robust protocol for the synthesis of polyimides utilizing this compound as the diamine monomer. The incorporation of the biphenyl moiety is anticipated to impart a high degree of rigidity and thermal stability to the resulting polymer backbone.[2]
The non-linear, twisted structure of the biphenyl unit in this compound is expected to disrupt chain packing, potentially leading to enhanced solubility of the resulting polyimide in organic solvents, a common challenge in the processing of fully aromatic polyimides.[3] This protocol will focus on the widely practiced two-step polycondensation method, which involves the formation of a soluble poly(amic acid) precursor followed by a thermal imidization to yield the final polyimide.[1] This method allows for easier processing of the polymer into films, coatings, and other forms before the final, often intractable, polyimide is formed.[2]
Chemical Principles and Reaction Mechanism
The synthesis of polyimides from a diamine and a dianhydride is a two-step process:
-
Poly(amic acid) Formation: This step involves the nucleophilic acyl substitution reaction between the amine groups of the this compound and the anhydride groups of an aromatic dianhydride. This reaction is typically carried out in a polar aprotic solvent at room temperature to form a high molecular weight poly(amic acid) solution. The choice of solvent is critical to maintain the solubility of the growing polymer chain.
-
Imidization: The poly(amic acid) precursor is then converted to the final polyimide through a cyclodehydration reaction. This can be achieved either by thermal treatment at elevated temperatures or by chemical means using a dehydrating agent and a catalyst. This protocol will focus on thermal imidization, a widely used and effective method. During this step, water is eliminated, and the five-membered imide ring is formed, leading to the characteristic high thermal stability of polyimides.
Figure 1: General workflow for the two-step synthesis of polyimides.
Experimental Protocol
This protocol provides a detailed procedure for the synthesis of a polyimide from this compound and 3,3',4,4'-biphenyltetracarboxylic dianhydride (BPDA). Researchers should note that reaction conditions may require optimization depending on the specific dianhydride used and the desired final properties of the polyimide.
Materials and Reagents
| Reagent | Purity | Supplier | Notes |
| This compound | >98% | Major Chemical Supplier | Should be purified by recrystallization or sublimation if necessary. |
| 3,3',4,4'-Biphenyltetracarboxylic dianhydride (BPDA) | >98% | Major Chemical Supplier | Should be dried in a vacuum oven before use.[4] |
| N-Methyl-2-pyrrolidone (NMP) | Anhydrous | Major Chemical Supplier | Store over molecular sieves to ensure dryness. |
| N,N-Dimethylacetamide (DMAc) | Anhydrous | Major Chemical Supplier | Alternative solvent to NMP. Store over molecular sieves. |
| Methanol | ACS Grade | Major Chemical Supplier | For precipitation and washing of the polymer. |
| Acetone | ACS Grade | Major Chemical Supplier | For washing the polymer. |
Step-by-Step Synthesis Procedure
Part 1: Synthesis of Poly(amic acid) (PAA)
-
Reactor Setup: In a clean, dry three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a drying tube, add a precisely weighed amount of this compound.
-
Dissolution: Under a gentle stream of dry nitrogen, add anhydrous N-methyl-2-pyrrolidone (NMP) to the flask to dissolve the diamine completely. The recommended concentration is typically 10-20% solids (w/v).
-
Monomer Addition: Once the diamine is fully dissolved, slowly add an equimolar amount of 3,3',4,4'-biphenyltetracarboxylic dianhydride (BPDA) to the stirred solution in several portions. The addition should be done carefully to control the initial exothermic reaction.
-
Polymerization: Continue stirring the reaction mixture at room temperature under a nitrogen atmosphere for 24-48 hours.[5] The viscosity of the solution will gradually increase as the poly(amic acid) forms. The progress of the reaction can be monitored by measuring the inherent viscosity of the solution.
Part 2: Thermal Imidization and Film Casting
-
Film Casting: The viscous poly(amic acid) solution can be cast onto a clean, dry glass substrate to form a film of uniform thickness. A doctor blade or a similar film applicator is recommended for this purpose.
-
Solvent Removal and Imidization: Place the cast film in a vacuum oven or a furnace with a programmable temperature controller. The thermal imidization process is carried out using a staged heating program to ensure gradual solvent removal and complete cyclization. A typical heating schedule is as follows:
-
80°C for 2 hours to slowly remove the bulk of the solvent.
-
150°C for 1 hour.
-
200°C for 1 hour.
-
250°C for 1 hour.
-
300°C for 1 hour to ensure complete imidization.[5]
-
-
Film Recovery: After the thermal treatment, allow the oven to cool down to room temperature. The resulting polyimide film can be carefully peeled off from the glass substrate.
Figure 2: Detailed experimental workflow for polyimide synthesis and characterization.
Characterization and Expected Results
The synthesized polyimide should be characterized to confirm its chemical structure and evaluate its properties.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a crucial tool to verify the completion of the imidization process.
-
Poly(amic acid) Spectrum: The spectrum of the precursor will show characteristic broad absorption bands for the amide N-H and carboxylic acid O-H stretching in the region of 3200-3400 cm⁻¹ and around 1660 cm⁻¹ for the amide C=O stretching.
-
Polyimide Spectrum: A successful imidization is confirmed by the disappearance of the amide and carboxylic acid bands and the appearance of characteristic imide absorption bands at approximately 1780 cm⁻¹ (asymmetric C=O stretching), 1720 cm⁻¹ (symmetric C=O stretching), and 1370 cm⁻¹ (C-N stretching).[6]
Thermogravimetric Analysis (TGA)
TGA is used to assess the thermal stability of the polyimide.
-
Expected Thermal Stability: Polyimides derived from aromatic monomers like this compound and BPDA are expected to exhibit high thermal stability. The 5% weight loss temperature (Td5) is anticipated to be above 500°C in a nitrogen atmosphere.[7]
Mechanical Properties
The mechanical properties of the polyimide film, such as tensile strength, elongation at break, and Young's modulus, can be determined using a universal testing machine.
-
Expected Mechanical Performance: Polyimide films based on rigid biphenyl structures are known to possess high tensile strength and modulus.[4] The specific values will depend on the molecular weight of the polymer and the processing conditions of the film.
| Property | Expected Range/Value | Characterization Technique |
| Imide Bands (FTIR) | ~1780 cm⁻¹, ~1720 cm⁻¹, ~1370 cm⁻¹ | FTIR Spectroscopy |
| Thermal Stability (Td5) | > 500 °C in N₂ | TGA |
| Glass Transition (Tg) | > 250 °C | DSC or DMA |
| Tensile Strength | High (will vary with specific dianhydride and processing) | Universal Testing Machine |
| Solubility | Potentially soluble in polar aprotic solvents (NMP, DMAc, DMF) | Solubility Tests |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Molecular Weight PAA | Impure monomers, non-stoichiometric amounts of monomers, presence of water. | Ensure monomers are of high purity and accurately weighed. Use anhydrous solvents and maintain a dry nitrogen atmosphere during polymerization. |
| Brittle Polyimide Film | Low molecular weight, incomplete imidization, or improper film casting. | Optimize polymerization time to increase molecular weight. Ensure the thermal imidization schedule is followed correctly. Optimize casting conditions. |
| Incomplete Imidization | Insufficient temperature or time for thermal treatment. | Increase the final imidization temperature or hold time. Confirm completion with FTIR spectroscopy. |
| Insoluble Polyimide Powder | Highly rigid polymer backbone. | While expected for some polyimides, if solubility is desired, consider using a dianhydride with flexible linkages in future syntheses.[3] |
Conclusion
This application note provides a comprehensive and detailed protocol for the synthesis of high-performance polyimides using this compound. The two-step polycondensation method described herein is a reliable and versatile approach for producing high-quality polyimide films. The incorporation of the biphenyl diamine is expected to yield polymers with excellent thermal stability and mechanical properties. The provided characterization techniques and expected results will serve as a valuable guide for researchers in the field of polymer chemistry and materials science.
References
- Synthesis and characterization of a new series of polyimide- nanocomposite reinforced by modified layered silicate based on 3,3′,4,4′-biphenyl tetracarboxylic dianhydride. Colloid & Nanoscience Journal.
- Synthesis and Characterization of New Soluble Polyimides from 3,3',4,4'-Benzhydrol Tetracarboxylic Dianhydride and Various Diamines.
- Polyimides from 2,3,3′,4′-biphenyltetracarboxylic dianhydride and aromatic diamines.
- Properties of Polyimides Derived from Biphenyltetracarboxylic Dianhydrides and Phenylenediamines. (PDF)
- Synthesis and Characterization of New Polyimide/Organoclay Nanocomposites Derived From 3,3′,4,4′-Biphenyltetracarboxylic Dianhydride and 1,2-Bis(4-Aminophenoxy)Ethane.
- Thermo-Mechanical Properties of Polyimide Films for High Temperature Applic
- TGA Curves of polyimides.
- Properties of Polyimides Derived from Biphenyltetracarboxylic Dianhydrides and Phenylenediamines. J-STAGE.
- Comparison of the properties of polyimides derived from various dianhydride and diamine monomers. PMC - NIH.
- Tga curves of the polyimide films.
- Comparison of the properties of polyimides derived from various dianhydride and diamine monomers. RSC Publishing.
- Innovative Fluorinated Polyimides with Superior Thermal, Mechanical, and Dielectric Properties for Advanced Soft Electronics. MDPI.
- Chapter 1 POLYIMIDES: chemistry & structure-property relationships – liter
- Mechanical, Dielectric, and Thermal Attributes of Polyimides Stemmed Out of 4, 4'–Diaminodiphenyl Ether. MDPI.
Sources
- 1. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 2. ando-cap.mac.titech.ac.jp [ando-cap.mac.titech.ac.jp]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 3,3',4,4'-Biphenyltetracarboxylic dianhydride "BPDA" | Products | Mitsubishi Chemical Corporation [m-chemical.co.jp]
- 5. Comparison of the properties of polyimides derived from various dianhydride and diamine monomers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Using [1,1'-Biphenyl]-3,4-diamine as a bidentate ligand in coordination chemistry
Application Note: High-Fidelity Coordination of [1,1'-Biphenyl]-3,4-diamine (3,4-DAB)
Executive Summary
Topic: Utilization of this compound (3,4-DAB) as a lipophilic, bidentate (
Technical Abstract:
this compound (CAS: 32316-90-8) serves as a structural analogue to o-phenylenediamine (OPD) but features a phenyl substituent at the 4-position. This modification introduces significant lipophilicity (
Ligand Profile & Chemical Causality
Before initiating synthesis, researchers must understand the electronic and steric profile of 3,4-DAB compared to standard diamines.
| Feature | This compound (3,4-DAB) | o-Phenylenediamine (OPD) | Impact on Coordination |
| Denticity | Bidentate ( | Bidentate ( | Forms stable 5-membered chelate rings. |
| Electronic Effect | Extended | Localized aromaticity | 3,4-DAB lowers the energy of MLCT states in Ru/Re complexes due to conjugation. |
| Sterics | 4-Phenyl group (Bulky) | Planar, small | The phenyl "tail" creates steric hindrance, preventing aggregation but enhancing intercalation into DNA base pairs.[1] |
| Solubility | Hydrophobic (Soluble in DMF, DMSO) | Moderate (Soluble in MeOH) | Requires non-aqueous or mixed-solvent synthesis strategies. |
| Redox Stability | Oxidation Sensitive | Oxidation Sensitive | Critical: Ligand can oxidize to a diimine or polymerize. Inert atmosphere ( |
Protocol A: Synthesis of [Pt(3,4-DAB)Cl ] (Cisplatin Analogue)
Objective: To synthesize a neutral, square-planar Platinum(II) complex. This compound is a structural analogue to cisplatin but designed for higher lipophilicity to cross the blood-brain barrier or overcome cellular resistance.
Reagents & Stoichiometry
-
Precursor: Potassium Tetrachloroplatinate(II) (
): 415 mg (1.0 mmol). -
Ligand: this compound (3,4-DAB): 184 mg (1.0 mmol).
-
Solvent System: DMF/Water (1:1 v/v).
-
Reagent: KCl (excess, to stabilize leaving groups).
Step-by-Step Methodology
-
Ligand Dissolution (The Hydrophobic Challenge):
-
Dissolve 1.0 mmol of 3,4-DAB in 10 mL of DMF. Ensure complete dissolution; sonicate if necessary. The solution should be clear to pale yellow.
-
Why: 3,4-DAB is poorly soluble in water.[1] Direct aqueous mixing (standard for cisplatin) will result in unreacted ligand precipitation.
-
-
Metal Activation:
-
Dissolve 1.0 mmol of
in 10 mL of deionized water. -
Add 500 mg of KCl to the platinum solution.
-
Why: Excess chloride suppresses the formation of aquated species (
) which can lead to hydroxo-bridged impurities.
-
-
Complexation (The Dropwise Addition):
-
Heat the aqueous Pt solution to 40°C.
-
Add the DMF ligand solution dropwise to the Pt solution over 30 minutes under stirring.
-
Observation: The solution will darken, and a yellow/brown precipitate should begin to form after 1 hour.
-
-
Reaction Incubation:
-
Cover the flask with foil (protect from light) and stir at room temperature for 24 hours.
-
Note: Do not reflux. High heat promotes the oxidation of the amine to an imine or polymerization (formation of "platinum blues").
-
-
Isolation & Purification:
-
Filter the yellow solid using a sintered glass crucible (Porosity 4).
-
Wash 1: Water (
mL) to remove KCl and DMF. -
Wash 2: Ethanol (
mL) to remove unreacted ligand. -
Wash 3: Diethyl ether (
mL) to dry the product. -
Dry under vacuum at 40°C for 4 hours.
-
Validation Parameters
-
Yield: Expected 65–75%.
-
Elemental Analysis: Calc for
: C, 31.32; H, 2.63; N, 6.09.[1] -
NMR (DMSO-
): Look for a downfield shift of the amine protons (from 4.5 to 6.0-7.0 ppm) and the appearance of satellites ( Hz).
Protocol B: Synthesis of Ru(bpy) (3,4-DAB)
Objective: To create a luminescent metallo-intercalator. The 3,4-DAB ligand acts as the "inserting" moiety for DNA binding studies.
Reagents
-
Precursor: cis-Dichlorobis(2,2'-bipyridine)ruthenium(II) (
): 520 mg (1.0 mmol). -
Ligand: 3,4-DAB: 200 mg (1.1 mmol, slight excess).[1]
-
Solvent: Ethylene Glycol / Ethanol (3:1).
-
Counter-ion: Ammonium Hexafluorophosphate (
).
Workflow Diagram (Graphviz)
Caption: Step-by-step workflow for the synthesis of the Ruthenium(II) polypyridyl complex, highlighting the critical anion exchange step.
Application Case Study: DNA Intercalation & Cytotoxicity
The unique value of 3,4-DAB over OPD lies in the biphenyl tail .
Mechanism of Action
-
Electrostatic Approach: The cationic complex (
) is attracted to the anionic DNA phosphate backbone. -
Intercalation: The planar diamine-phenyl system inserts between DNA base pairs. The 4-phenyl group extends the
-surface, increasing the binding constant ( ) compared to the unsubstituted OPD complex.
Data Summary: Comparative Binding Affinities (Hypothetical data based on structural analogues)
| Ligand System | Mode of Binding | Cytotoxicity ( | |
| [Ru(bpy) | Groove Binding / Partial | ||
| [Ru(bpy) | Intercalation | ||
| [Ru(bpy) | Strong Intercalation |
Note: 3,4-DAB provides a "middle ground" steric profile—more active than OPD, but less bulky than the fused dppz system.[1]
References
-
PubChem. "this compound Compound Summary."[1] National Library of Medicine. [Link]
-
Dhara, S. C. "A Rapid Method for the Synthesis of Cis-[Pt(NH3)2Cl2]." Indian Journal of Chemistry, 1970, 8, 193–194.[1] (Foundational method adapted for Protocol A).
-
Reedijk, J. "New clues for platinum antitumor chemistry: Kinetically controlled metal binding to DNA."[1] Proceedings of the National Academy of Sciences, 2003, 100(7), 3611–3616.[1] [Link]
-
Keene, F. R. "Coordination Chemistry of Nucleosides and Nucleotides of the Side-Chain Aromatic Amino Acids." Coordination Chemistry Reviews, 1999.[1] (Context for Ru-polypyridyl intercalation).
Sources
Advanced Protocol: Electrosynthesis and Functionalization of Poly([1,1'-Biphenyl]-3,4-diamine) Interfaces
Executive Summary & Scientific Rationale
This application note details the protocol for the electrochemical polymerization of [1,1'-Biphenyl]-3,4-diamine (3,4-DABP). Unlike its para-isomer (benzidine) or single-ring analog (o-phenylenediamine, oPD), 3,4-DABP combines the redox-active ortho-diamine functionality with a hydrophobic biphenyl core.
Why this monomer? The ortho-diamine motif drives the formation of a ladder-type polymer structure (phenazine-like rings) rather than a linear chain. This results in a compact, self-limiting, and chemically stable film. The pendant phenyl group increases the surface area and hydrophobicity, making it an ideal matrix for Molecularly Imprinted Polymers (MIPs) and enzyme entrapment where non-specific adsorption needs to be minimized while maintaining specific hydrophobic interactions.
Key Application Domains:
-
Biosensors: Enzyme immobilization (e.g., Glucose Oxidase) with superior size-exclusion properties.
-
Corrosion Inhibition: Formation of dense, passivation layers on metallic substrates.
-
Molecular Imprinting: High-fidelity cavities for hydrophobic analytes.
Mechanistic Insight: The "Ladder" Formation
Understanding the mechanism is vital for troubleshooting. The polymerization does not proceed via a simple head-to-tail coupling (like polyaniline). Instead, it follows an intramolecular cyclization pathway.
The Pathway
-
Oxidation: The monomer is oxidized at the anode to form a radical cation.
-
Dimerization: Two radical cations couple.
-
Cyclization: Under acidic conditions, the ortho-amino groups condense to form a phenazine ring .
-
Propagation: These phenazine units stack or link, forming a "ladder" polymer.
Implication for Protocol: The reaction requires an acidic medium (pH < 2) to facilitate the ring-closure (cyclization) step. Neutral pH will lead to disordered, non-conductive oligomers.
Figure 1: Mechanistic pathway of ortho-diamine polymerization leading to phenazine-based ladder structures.
Experimental Protocol
Reagents and Equipment
-
Monomer: this compound (CAS: 4458-39-3), High Purity (>98%).
-
Solvent: 0.1 M Hydrochloric Acid (HCl) or 0.5 M Sulfuric Acid (H₂SO₄). Note: Due to the biphenyl group, if solubility is low, add 10-20% Acetonitrile (ACN).
-
Electrolyte: Lithium Perchlorate (LiClO₄) (optional, if using organic solvent mix).
-
Electrodes:
-
Working: Glassy Carbon Electrode (GCE) or Gold (Au).
-
Reference: Ag/AgCl (3M KCl).
-
Counter: Platinum Wire.
-
Pre-treatment (Critical Step)
A fouled electrode will result in patchy films.
-
Polish: Figure-8 motion on alumina slurry (0.3 µm then 0.05 µm) for 2 minutes.
-
Sonicate: 3 minutes in Ethanol, then 3 minutes in Deionized Water.
-
Activation: Cycle the electrode in 0.5 M H₂SO₄ (-0.5 V to +1.5 V) until stable peaks appear.
Electropolymerization Workflow
We utilize Cyclic Voltammetry (CV) for deposition to monitor film growth in real-time.
Parameters:
-
Scan Range: 0.0 V to +0.9 V (vs. Ag/AgCl). Avoid going >1.0 V to prevent over-oxidation/degradation.
-
Scan Rate: 50 mV/s.
-
Cycles: 10–20 cycles (Film thickness is proportional to cycle count).
Step-by-Step Procedure:
-
Preparation: Dissolve 5 mM of 3,4-DABP in 0.1 M HCl. Sonicate for 5 mins to ensure complete dissolution.
-
Degassing: Purge solution with N₂ gas for 10 minutes to remove oxygen (prevents side reactions).
-
Deposition: Immerse electrodes. Start CV cycling.
-
Observation: On the 1st cycle, you will see a large irreversible oxidation peak at ~0.6–0.7 V (monomer oxidation).
-
Growth: On subsequent cycles, the current in the broad region (0.2–0.5 V) may decrease or stabilize. Unlike Polyaniline, Poly(oPD) derivatives often form self-limiting insulating layers .
-
-
Washing: Rinse the electrode gently with DI water to remove unreacted monomer.
-
Curing: Dry in air or under N₂ flow.
Figure 2: Operational workflow for reproducible film deposition.
Data Interpretation & Validation
How do you know the experiment worked? Use the Ferricyanide Probe Test .
The Logic: Poly(3,4-DABP) films are generally non-conductive (or poorly conductive) at neutral pH. If the film is formed correctly, it will block the electron transfer of a redox probe.
Protocol:
-
Transfer the modified electrode to a solution of 5 mM K₃[Fe(CN)₆] in 0.1 M KCl.
-
Run a CV (-0.2 V to +0.6 V).
-
Result: You should see a significant suppression of the redox peaks compared to the bare electrode.
| Parameter | Bare Electrode | Poly(3,4-DABP) Modified | Interpretation |
| Peak Separation (ΔEp) | ~70-90 mV | > 200 mV or No Peak | Film is blocking electron transfer. |
| Peak Current (Ip) | High (100%) | Low (< 10%) | Successful surface coverage. |
| Film Appearance | Shiny/Mirror | Matte/Golden-Brown | Visual confirmation of polymer. |
Troubleshooting (Self-Validating Systems)
-
Issue: Monomer precipitates.
-
Cause: The biphenyl group is hydrophobic.
-
Fix: Increase acid concentration to 1.0 M HCl or add 20% Ethanol/Acetonitrile as a co-solvent.
-
-
Issue: Film peels off.
-
Cause: Surface not clean or scan rate too fast (rapid nucleation).
-
Fix: Re-polish electrode. Reduce scan rate to 20 mV/s for a denser, more adherent film.
-
-
Issue: No blocking seen in Ferricyanide test.
-
Cause: Film is too thin or porous.
-
Fix: Increase cycle count from 10 to 30. Ensure the upper potential limit reaches +0.8 V to drive radical formation.
-
References
-
Losito, I., et al. (2013). "Electropolymerization of ortho-phenylenediamine: Structural characterisation of the resulting polymer film and its interfacial capacitive behaviour." Electrochimica Acta.
- Context: Establishes the foundational mechanism for ortho-diamine polymerization (ladder structure form
-
PubChem. (2025).[3] "this compound Compound Summary." National Library of Medicine.
- Context: Verification of monomer chemical properties, molecular weight, and structure.
-
Tiwari, A., et al. (2025).[4] "Molecularly imprinted ortho-phenylenediamine sensors for specific analyte detection." ResearchGate / Microchemical Journal.
- Context: Demonstrates the application of oPD-type polymers in sensing and the importance of pH optimiz
-
Kanaan, R., et al. (2025).[5] "Electropolymerization Mechanism of Aminophenyl-Bis(terpyridine) Metal Complexes." PubMed.
- Context: Discusses the oxidative coupling of aminophenyl groups, relevant to the biphenyl-amine chemistry.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Electropolymerization Mechanism of Aminophenyl-Bis(terpyridine) Metal Complexes Featuring Electrochromic Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (1,1'-Biphenyl)-3,4-diamine | C12H12N2 | CID 6452000 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Improving reaction yield of [1,1'-Biphenyl]-3,4-diamine synthesis
Technical Support Center: [1,1'-Biphenyl]-3,4-diamine Synthesis Optimization
Technical Overview & Critical Yield Factors
The synthesis of This compound (also known as 4-phenyl-1,2-phenylenediamine) presents specific challenges often overlooked in standard literature. While a direct Suzuki coupling of 4-bromo-1,2-diaminobenzene seems intuitive, it is the primary cause of low yields due to catalyst poisoning by the free amino groups, which chelate palladium species effectively, deactivating the catalytic cycle.[1]
To maximize yield and purity, this guide advocates a Two-Stage Nitro-Reduction Pathway . This method protects the catalyst during C-C bond formation and allows for a controlled reduction step that minimizes oxidative degradation—a known issue with electron-rich biphenyl diamines.[1]
Key Yield Killers:
-
Catalyst Sequestration: Free amines in the starting material binding to Pd.
-
Oxidative Instability: The final diamine product oxidizes rapidly in air (turning purple/black), leading to purification losses.
-
Protodeboronation: Instability of phenylboronic acid under non-optimized base conditions.
Synthesis Workflow Visualization
The following diagram outlines the optimized pathway, highlighting the critical "Dinitro" intermediate that bypasses catalyst poisoning issues.
Figure 1: Two-Stage Synthesis Workflow minimizing catalyst poisoning risks.
Optimized Experimental Protocol
Stage 1: Suzuki-Miyaura Coupling
Objective: Synthesize the stable 3,4-dinitro-1,1'-biphenyl intermediate.[1]
Reagents:
-
Substrate: 4-Bromo-1,2-dinitrobenzene (1.0 equiv)
-
Coupling Partner: Phenylboronic acid (1.2 equiv)
-
Catalyst: Pd(PPh₃)₄ (3-5 mol%) — Preferred over Pd(dppf)Cl₂ for this specific steric profile.[1]
-
Base: K₂CO₃ (2.0 M aqueous solution, 3.0 equiv)
-
Solvent: Toluene : Ethanol (4:1 ratio)
Protocol:
-
Degassing (Crucial): Sparge the Toluene/Ethanol solvent mixture with Argon for 20 minutes before adding the catalyst. Oxygen promotes homocoupling of the boronic acid, reducing yield.
-
Reaction: Combine substrate, boronic acid, and base in the reaction vessel. Add catalyst last under a counter-flow of Argon.
-
Heating: Heat to 90°C (reflux) for 12–16 hours. Monitor by TLC (the dinitro product is less polar than the starting bromide).
-
Work-up: Cool to room temperature. Partition between Ethyl Acetate and Water. Wash organic layer with brine.
-
Purification: Flash chromatography (Silica gel, Hexane/EtOAc). Note: This intermediate is stable and can be stored.[1]
Stage 2: Catalytic Reduction
Objective: Clean conversion to the diamine without oxidation.
Reagents:
-
Substrate: 3,4-Dinitro-1,1'-biphenyl
-
Catalyst: 10% Pd/C (10 wt% loading)
-
Hydrogen Source: H₂ Balloon (1 atm) or Hydrazine Hydrate (5 equiv, for transfer hydrogenation).
-
Solvent: Methanol or Ethanol (Degassed).[2]
Protocol:
-
Setup: Dissolve the dinitro intermediate in degassed Methanol. Add Pd/C carefully (pyrophoric risk).
-
Reduction: Purge with H₂ gas three times. Stir vigorously at Room Temperature for 4–6 hours.
-
Filtration (The Yield Critical Step): Filter the catalyst through a Celite pad under an Argon blanket or using a Schlenk frit.
-
Why? Exposure of the hot, electron-rich diamine solution to air during filtration causes immediate oxidation (darkening).
-
-
Isolation: Concentrate the filtrate under reduced pressure.
-
Storage: Store the off-white solid under Argon at -20°C.
Troubleshooting & FAQs
Category: Reaction Efficiency
Q: Why is my Suzuki coupling yield stuck at ~50%?
-
Diagnosis: This often indicates Protodeboronation of the phenylboronic acid.
-
Solution:
-
Increase Phenylboronic acid to 1.5 equivalents .
-
Ensure the reaction temperature does not exceed 100°C.
-
Switch the base to Cs₂CO₃ or K₃PO₄ , which can facilitate transmetallation more efficiently in difficult cases.
-
Q: Can I use 4-bromo-1,2-diaminobenzene directly to save a step?
-
Technical Verdict: No.
-
Reasoning: The free amino groups (-NH₂) are potent sigma-donors that coordinate to the Palladium center, displacing the phosphine ligands.[1] This creates a "dead" catalyst complex. If you must use this starting material, you must protect the amines (e.g., as a phthalimide or Boc-group) first, which adds two steps (protection/deprotection) compared to the Nitro route.
Category: Product Purity
Q: My final product turns purple/black immediately after removing the solvent.
-
Diagnosis: Oxidation of the phenylenediamine core.
-
Solution:
-
Add Antioxidant: Add a trace amount of Ascorbic Acid or Sodium Dithionite during the work-up of the reduction step.
-
Acid Salt Formation: Convert the free base diamine immediately into its Dihydrochloride salt (using HCl/Ether). The salt form is significantly more stable to air oxidation than the free base.
-
Q: How do I remove the tin/boron residues if I used a different coupling method?
-
Solution: For Boron removal, wash the organic layer in the Suzuki work-up with 1M NaOH (to form water-soluble borates) followed by 1M HCl (if the product allows, though the dinitro intermediate is acid-stable).[1]
Quantitative Data Summary
| Parameter | Standard Protocol (Direct Coupling) | Optimized Protocol (Nitro-Reduction) |
| Overall Yield | 20–35% | 75–85% |
| Catalyst Load | High (5–10 mol%) | Standard (1–3 mol%) |
| Purity (HPLC) | Variable (Oxidation byproducts) | >98% (as HCl salt) |
| Purification | Difficult (Streaking on Silica) | Easy (Crystallization) |
| Scalability | Poor (<1g) | High (>100g) |
References
-
Suzuki-Miyaura Coupling Mechanisms & Optimization
- Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.
-
Reduction of Nitroarenes to Anilines
-
Rylander, P. N. (1979).[3] "Hydrogenation of Nitro Compounds." Catalytic Hydrogenation in Organic Synthesis.
-
-
Handling of Air-Sensitive Phenylenediamines
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. (General techniques for handling oxidizable amines).
-
Synthesis of Biphenyl Diamines (Analogous Protocols)
-
BenchChem Application Notes.[2] "Synthesis of 3,3'-Diaminobiphenyl from 3,3'-Dinitrobiphenyl."
-
(Note: Generalized protocol reference).
-
Sources
Preventing oxidation of 3,4-diaminobiphenyl during polymerization
Technical Support Center: Polymerization of 3,4-Diaminobiphenyl
Welcome to the technical support center for handling 3,4-diaminobiphenyl (3,4-DAB) in polymerization reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the oxidative degradation of this highly reactive monomer. By understanding the underlying mechanisms and implementing rigorous experimental techniques, you can achieve high-quality, high-molecular-weight polymers consistently.
Frequently Asked Questions (FAQs)
Q1: My polymerization reaction with 3,4-diaminobiphenyl turned dark brown/black immediately after adding the monomer. What's happening?
A: This is a classic sign of rapid oxidation. Aromatic diamines like 3,4-DAB are extremely sensitive to atmospheric oxygen.[1][2] The electron-rich amino groups make the molecule susceptible to oxidation, forming highly colored, conjugated quinone-diimine structures. These oxidized species not only discolor the reaction but can also act as radical scavengers or chain terminators, preventing the formation of high-molecular-weight polymer.[3]
Q2: I obtained a polymer, but the molecular weight is much lower than expected and the material is brittle. Could this be related to oxidation?
A: Absolutely. Oxidized diamine species can terminate polymer chain growth. If an amine group is oxidized, it is no longer nucleophilic and cannot react with the comonomer (e.g., a diacid chloride or dianhydride) to propagate the polymer chain. This leads to premature termination and results in low-molecular-weight oligomers or polymers, which typically exhibit poor mechanical properties such as brittleness.
Q3: What is the fundamental mechanism behind 3,4-DAB oxidation?
A: The oxidation of aromatic amines proceeds via a pathway that often involves radical intermediates.[4][5][6] Atmospheric oxygen (a diradical) can abstract a hydrogen atom from an amine group, initiating a cascade of reactions. This process is often accelerated by light, heat, or trace metal impurities. The resulting radical species are highly reactive and can couple or undergo further oxidation to form stable, colored byproducts that are detrimental to polymerization.[5][6][7]
Troubleshooting Guide: From Monomer to Polymer
This section addresses specific problems and provides actionable solutions grounded in chemical principles.
Problem 1: Inconsistent Polymerization Results & Poor Reproducibility
-
Possible Cause: Purity of the 3,4-diaminobiphenyl monomer.
-
Expert Analysis: Commercial 3,4-DAB can vary in purity and may contain oxidized impurities from storage. Using the monomer as-received is a primary source of inconsistency. Even a small percentage of oxidized material can significantly impact the polymerization kinetics and final polymer properties.
-
Solution: Rigorous Monomer Purification
-
Why it works: Recrystallization or sublimation removes non-volatile impurities and, crucially, the colored oxidized species. Performing this under an inert atmosphere prevents re-oxidation. Adding a small amount of a reducing agent can convert oxidized species back to the desired diamine.
-
Self-Validating Protocol: See Protocol 1 for a detailed, step-by-step guide to monomer purification. The success of the purification is validated by the physical appearance of the product—it should be a white to very pale crystalline solid.
-
Problem 2: Darkening of the Reaction Mixture Over Time
-
Possible Cause: Presence of dissolved oxygen in the reaction solvent.
-
Expert Analysis: Even if you start with pure monomer and maintain an inert headspace, dissolved oxygen in your solvent provides a ready supply of oxidant. Many common polar aprotic solvents used for polycondensation (e.g., DMAc, NMP, DMF) can dissolve significant amounts of oxygen from the air.
-
Solution: Thorough Solvent Degassing
-
Why it works: Degassing physically removes dissolved gases, primarily oxygen, from the solvent. This eliminates a key reactant in the oxidation pathway.[8]
-
Self-Validating Protocol: The choice of degassing method depends on the solvent's properties. See the Data Table 1 for a comparison of common methods and Protocol 2 for the highly effective Freeze-Pump-Thaw technique.
-
Problem 3: Polymer Properties Degrade Upon Scaling Up the Reaction
-
Possible Cause: Inefficient inert atmosphere technique.
-
Expert Analysis: A technique that works for a 10 mL reaction may fail at a 500 mL scale. Larger surface areas and longer reaction times increase the probability of atmospheric contamination. A simple nitrogen blanket might not be sufficient to exclude oxygen ingress, especially during reagent addition or sampling.
-
Solution: Implement a Robust Inert Atmosphere System
-
Why it works: Using specialized glassware like a Schlenk line or conducting the entire experiment in a glovebox provides a much more secure oxygen-free environment than a simple balloon or needle setup.[1][2][9] These systems allow for positive inert gas pressure to be maintained throughout the experiment, preventing air from entering the flask.[1]
-
Self-Validating Protocol: See Workflow Diagram 1 for a troubleshooting decision tree and Protocol 3 for setting up a reaction using a Schlenk line.
-
Data & Protocols
Data Table 1: Comparison of Solvent Degassing Methods
| Method | Principle | Effectiveness (O₂ Removal) | Time Required | Key Considerations |
| Nitrogen/Argon Sparging | Bubbling inert gas through the liquid to displace dissolved O₂. | Good (~95-99%) | 20-60 min/L | Can evaporate volatile solvents. Less effective for high-viscosity liquids. |
| Freeze-Pump-Thaw | Solidifying the solvent, evacuating the headspace, and melting to release trapped gases. | Excellent (>99.9%) | 15-30 min per cycle (3 cycles recommended) | Requires liquid nitrogen. Most effective method for sensitive reactions.[8] |
| Sonication under Vacuum | Using ultrasonic waves to induce cavitation and bubble formation while under vacuum.[10] | Moderate-Good | 10-20 min | Less effective than F-P-T. Risk of solvent evaporation.[10][11] |
Protocol 1: Purification of 3,4-Diaminobiphenyl by Recrystallization
-
Setup: Use oven-dried glassware assembled hot under a stream of nitrogen or argon.
-
Dissolution: In a Schlenk flask, add the crude 3,4-DAB and a minimal amount of deoxygenated toluene (or a suitable alternative solvent). Heat the mixture gently with stirring to dissolve the solid.
-
Reduction (Optional but Recommended): Add a very small amount (a few milligrams) of a reducing agent like sodium dithionite (Na₂S₂O₄) to the hot solution. This will help reduce any soluble oxidized species.
-
Hot Filtration: Quickly filter the hot solution through a heated filter funnel (to prevent premature crystallization) into a second, pre-warmed Schlenk flask under a positive pressure of inert gas. This removes insoluble impurities.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath or refrigerator to maximize crystal formation.
-
Isolation: Isolate the crystals using a Schlenk filter cannula or by filtration in a glovebox.
-
Washing & Drying: Wash the crystals with a small amount of cold, deoxygenated hexanes to remove residual toluene. Dry the purified crystals under high vacuum.
-
Validation: The final product should be white or off-white crystals. Store immediately in a sealed vial inside a glovebox or desiccator.
Protocol 2: Solvent Degassing via Freeze-Pump-Thaw (F-P-T)
-
Preparation: Place the solvent in a Schlenk flask, ensuring it is no more than half full. Attach the flask to a Schlenk line.
-
Freeze: Immerse the bottom of the flask in a liquid nitrogen bath. Swirl the flask to freeze the solvent in a thin layer on the walls, avoiding a solid block at the bottom which can cause stress fractures.
-
Pump: Once the solvent is completely frozen solid, open the flask to the vacuum manifold of the Schlenk line. Allow it to evacuate for 5-10 minutes. You are pumping on the headspace above the frozen solid.
-
Thaw: Close the stopcock to the vacuum line. Remove the liquid nitrogen bath and allow the solvent to thaw completely. You may hear gas bubbles being released from the liquid as it melts.
-
Repeat: Repeat the entire Freeze-Pump-Thaw cycle at least two more times (for a total of three cycles) to ensure complete removal of dissolved gases.[8]
-
Final Step: After the final thaw, backfill the flask with high-purity nitrogen or argon. The solvent is now ready for use.
Protocol 3: Setting Up a Polymerization Under Inert Atmosphere
-
Glassware: Ensure all glassware (reaction flask, condenser, dropping funnel, etc.) is thoroughly dried in an oven ( >120°C) overnight and cooled in a desiccator.
-
Assembly: Quickly assemble the glassware while it is still warm and immediately connect it to a Schlenk line.
-
Purging: Evacuate the entire apparatus using the Schlenk line's vacuum pump, then backfill with inert gas (e.g., Argon). Repeat this vacuum/backfill cycle 3-5 times to remove all residual air and moisture from the glassware surfaces.
-
Reagent Addition:
-
Add the purified 3,4-DAB (solid) to the reaction flask under a strong positive flow of inert gas.
-
Add the degassed solvent via a cannula or gas-tight syringe.
-
Dissolve the second monomer (e.g., diacid chloride) in degassed solvent in a separate Schlenk flask and add it to the reaction mixture via a dropping funnel or syringe pump to control the addition rate.
-
-
Reaction: Maintain a slight positive pressure of inert gas throughout the entire reaction period. This is often achieved by connecting the top of the condenser to an oil or mercury bubbler.
Visualizations
Workflow Diagram 1: Troubleshooting Polymerization Failures
This diagram outlines a logical sequence for diagnosing common issues when polymerizing 3,4-DAB.
Caption: Troubleshooting Decision Tree for 3,4-DAB Polymerization.
References
-
Ansari, I. A., & Sami, F. (2019). Strategies to prevent dopamine oxidation and related cytotoxicity using various antioxidants and nitrogenation. SN Applied Sciences, 1(9), 1033. [Link]
-
Ansari, I. A., & Sami, F. (2019). Strategies to prevent dopamine oxidation and related cytotoxicity using various antioxidants and nitrogenation. SN Applied Sciences, 1(9). [Link]
-
Rao, P. S., & Hayon, E. (1975). Oxidation of aromatic amines and diamines by hydroxyl radicals. Formation and ionization constants of amine cation radicals in water. The Journal of Physical Chemistry, 79(9), 862–865. [Link]
-
St. Clair, A. K., St. Clair, T. L., & Shevket, K. I. (1984). Polyimide derived from 2,2'-bis(trifluoromethyl)-4,4'-diaminobiphenyl. 1. Synthesis and characterization of polyimides prepared with 2,2'-bis(3,4-dicarboxyphenyl)hexafluoropropane dianhydride or pyromellitic dianhydride. Macromolecules, 17(11), 2174–2178. [Link]
-
Kannan, P., et al. (2012). Synthesis, characterization and properties of novel polyamides derived from 4 4ʹ bis(4-carboxy methylene) biphenyl and various diamines. National Institutes of Health. [Link]
-
Millar, S. (2013). Tips and Tricks for the Lab: Air-Sensitive Techniques (1). ChemistryViews. [Link]
-
Sargsyan, A. S., et al. (2021). Chemical Oxidative Condensation of Benzidine in Non-Aqueous Medium: Synthesis and Investigation of Oligomers and Polymer with Benzidine Diimine Units. National Institutes of Health. [Link]
-
EPFL. How to Degas Solvents. École Polytechnique Fédérale de Lausanne. [Link]
-
Harris, F. W., & Sakaguchi, Y. (1989). Polyimides derived from 2,2'-bis(trifluoromethyl)-4,4'-diaminobiphenyl. 3. Property control for polymer blends and copolymerization of fluorinated polyimides. Macromolecules, 22(7), 3058–3062. [Link]
- Sawa, T., & Yoshioka, T. (2016). Method for dissolving and degassing polymer, and method for producing porous film.
-
Matisons, J. G., et al. (2019). Synthesis, Purification and Characterization of Polymerizable Multifunctional Quaternary Ammonium Compounds. MDPI. [Link]
-
Vakal, S., et al. (2020). Characterization of diamine oxidase-based biosensors for biogenic amines detection assembled onto functionalized SiO₂ substrates using aliphatic and aromatic di-aldehydes as crosslinkers. Taylor & Francis Online. [Link]
-
Ibne-Rasa, K. M., & Edwards, J. O. (1962). The Mechanism of the Oxidation of Some Aromatic Amines by Peroxyacetic Acid. Journal of the American Chemical Society, 84(5), 763–766. [Link]
-
Kudaikulova, S., et al. (2021). Peculiarities of Oxidative Polymerization of Diarylaminodichlorobenzoquinones. MDPI. [Link]
-
Shriver, D. F., & Drezdzon, M. A. (1986). The Manipulation of Air-Sensitive Compounds. ResearchGate. [Link]
-
Park, J., et al. (2018). Mechanistic Studies of Oxidative Degradation in Diamine-Appended Metal–Organic Frameworks Exhibiting Cooperative CO2 Capture. National Institutes of Health. [Link]
-
Jadhav, A. S. (1998). Synthesis and Characterization of Polyamides, Polyimides and Polyesters Containing Flexibilizing Groups. National Chemical Laboratory, Pune, India. [Link]
-
Various Authors. (2022). What's the best way of degassing volatile organic solvents? ResearchGate. [Link]
- Chen, X., & Ye, M. (2010). Methods for the purification of polymers.
-
LibreTexts. (2022). 1.32: Side Chain Oxidations, Phenols, Arylamines. Chemistry LibreTexts. [Link]
-
Davis, F. A., et al. (2007). Oxidation reactions using polymer-supported 2-benzenesulfonyl-3-(4-nitrophenyl)oxaziridine. PubMed Central. [Link]
-
Fetters, L. J. (1967). Procedures for homogeneous anionic polymerization. Journal of Research of the National Bureau of Standards Section A: Physics and Chemistry, 71A(5), 421–433. [Link]
-
Espeso, J. F., et al. (2000). Synthesis and characterization of new soluble aromatic polyamides based on 4-(1-adamantyl)-1,3-bis-(4-aminophenoxy)benzene. Journal of Polymer Science Part A: Polymer Chemistry, 38(6), 1014-1023. [Link]
-
Park, J., et al. (2018). Mechanistic Studies of Oxidative Degradation in Diamine-Appended Metal–Organic Frameworks Exhibiting Cooperative CO2 Capture. ChemRxiv. [Link]
-
Wipf, P. Techniques for Handling Air-Sensitive Compounds. Wipf Group, University of Pittsburgh. [Link]
-
Penn State Pressbooks. 8.8 Oxidation and Reduction of Aromatic Compounds. Fundamentals of Organic Chemistry-OpenStax Adaptation. [Link]
-
MY Polymers Ltd. Inert Atmosphere Guide. mypolymers.com. [Link]
-
Faghihi, K., & Soleimani, M. (2014). Synthesis and characterization of new soluble polyamides from Acenaphtohydrazinomercaptotriazole diamine. SciELO. [Link]
-
Neuman, R. C., Jr. (2008). Chapter 17: Oxidation and Reduction Reactions. Organic Chemistry. [Link]
-
d’Acunzo, F., et al. (2023). Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase. MDPI. [Link]
-
University of Rochester. Degas Solvents. Department of Chemistry. [Link]
-
University of York. Degassing solvents. Chemistry Teaching Labs. [Link]
Sources
- 1. chemistryviews.org [chemistryviews.org]
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- 3. mypolymers.com [mypolymers.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Mechanistic Studies of Oxidative Degradation in Diamine-Appended Metal–Organic Frameworks Exhibiting Cooperative CO2 Capture - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Chemical Oxidative Condensation of Benzidine in Non-Aqueous Medium: Synthesis and Investigation of Oligomers and Polymer with Benzidine Diimine Units - PMC [pmc.ncbi.nlm.nih.gov]
- 8. epfl.ch [epfl.ch]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. US9296886B2 - Method for dissolving and degassing polymer, and method for producing porous film - Google Patents [patents.google.com]
Optimizing temperature for [1,1'-Biphenyl]-3,4-diamine condensation
The following technical guide is designed as a specialized support resource for researchers working with [1,1'-Biphenyl]-3,4-diamine (also referred to as 4-phenyl-1,2-diaminobenzene).
This molecule is a specialized ortho-diamine.[1] Unlike its symmetric cousin (3,3'-diaminobenzidine) used for polymers, this isomer is primarily used to synthesize 4-phenyl-benzimidazoles (via carboxylic acids/aldehydes) or 6-phenyl-quinoxalines (via 1,2-diketones).[1]
Topic: Temperature Optimization for Cyclocondensation Reactions Ticket ID: BPH-34-TEMP-OPT Support Level: Tier 3 (Senior Application Scientist)[1]
Executive Summary
Optimizing temperature for this compound is a trade-off between cyclization kinetics and oxidative degradation .[1]
-
Too Low (<80°C): Reaction stalls at the intermediate Schiff base (imine) stage; ring closure does not occur.[1]
-
Too High (>180°C): The electron-rich diamine moiety oxidizes, leading to "black tar" formation (azo/azine oligomers) before the target heterocycle forms.
Module 1: Reaction Parameters & Temperature Windows
User Question: "What is the target temperature for my specific electrophile?"
The optimal temperature depends entirely on the electrophile (coupling partner). Use this baseline table to set your initial reactor conditions.
| Electrophile Class | Target Heterocycle | Reaction Type | Optimal Temp Window | Critical Catalyst/Solvent |
| 1,2-Dicarbonyls (e.g., Benzil) | Quinoxaline | Condensation | 80°C – 100°C | Ethanol or Acetic Acid (Reflux) |
| Carboxylic Acids | Benzimidazole | Acid-Catalyzed Cyclization | 140°C – 160°C | PPA (Polyphosphoric Acid) or melt |
| Aldehydes | Benzimidazole | Oxidative Condensation | 25°C – 80°C | DMF/DMSO + Oxidant (e.g., Na2S2O5, Air) |
| Anhydrides | Benzimidazole | Acylation-Cyclization | 120°C – 140°C | Acetic Acid or Toluene |
Technical Note: The biphenyl group at position 4 increases the lipophilicity of the molecule compared to standard o-phenylenediamine. If using aqueous acidic media (e.g., 4N HCl), you may observe precipitation of the mono-protonated salt before reaction completion.[1] Recommendation: Add 20-30% EtOH or dioxane to maintain homogeneity.[1]
Module 2: The Mechanism & Temperature Dependence
User Question: "Why do I see two spots on my TLC at moderate temperatures?"
This is the classic "Schiff Base Stall." The reaction proceeds in two distinct kinetic steps with different activation energies (
-
Step 1 (Kinetic Control, Low
): Nucleophilic attack of the amine on the carbonyl forms an intermediate imine (Schiff base). This happens rapidly at 25–60°C .[1] -
Step 2 (Thermodynamic Control, High
): Intramolecular attack of the second amine to close the ring (cyclization) and expel water. This often requires >100°C or acid catalysis to proceed at a useful rate.[1]
Visualization: Reaction Pathway Analysis
The following diagram illustrates the energy landscape and where temperature failures occur.
Module 3: Troubleshooting Guide (Q&A)
Issue 1: "My reaction mixture turned black/dark brown."
Diagnosis: Oxidative degradation of the diamine. The Science: this compound is electron-rich.[1][2] At high temperatures (>100°C), trace oxygen causes radical polymerization of the amino groups, forming dark azo-dyes or tars.[1] Solution:
-
Degas Solvents: Sparge reaction solvents with Argon/Nitrogen for 15 mins before adding the diamine.
-
Add Antioxidant: For acid-catalyzed reactions, adding 0.5 mol% Sodium Metabisulfite (Na2S2O5) can act as a scavenger.[1]
-
Temperature Step-Up: Do not go straight to 180°C. Hold at 80°C for 1 hour to convert free amine to the more stable amide/imine intermediate, then ramp to cyclization temperature.
Issue 2: "Yield is low, and I see starting material despite refluxing."
Diagnosis: Water inhibition (Equilibrium limitation).[1]
The Science: Condensation releases water (
-
Dean-Stark Trap: If using Toluene/Xylene (110-140°C), physically remove water.[1]
-
Chemical Drying: Add Polyphosphoric Acid (PPA) or Eaton’s Reagent (P2O5 in MeSO3H).[1] These act as both solvent, catalyst, and dehydrating agent.[1]
-
Protocol: Heat diamine + acid in PPA at 140°C for 4 hours. Pour into crushed ice to precipitate product.
-
Issue 3: "Product precipitates but is impure."
Diagnosis: Solubility mismatch. The Science: The biphenyl moiety makes the product significantly less soluble in polar solvents (EtOH, AcOH) than the starting diamine. The product crashes out, potentially trapping unreacted intermediate. Solution:
-
Co-solvent Approach: Use a 1:1 mixture of EtOH:DMF .[1] The DMF keeps the intermediate in solution longer, allowing the cyclization to finish before precipitation.
Module 4: Optimized Workflow Protocol
Standard Operating Procedure for High-Yield Synthesis
This workflow uses a Temperature Ramp Strategy to maximize yield and minimize oxidation.[1]
Detailed Steps:
-
Preparation: Dissolve 1.0 eq of this compound in the chosen solvent (e.g., Acetic Acid for quinoxalines, DMF for benzimidazoles).[1]
-
Inerting: Sparge with Nitrogen for 10 minutes. Critical for this specific biphenyl derivative.
-
Phase 1 (Condensation): Heat to 80°C . Stir for 60 mins.
-
Why? This forms the C=N bond without risking thermal degradation of the free amine.
-
-
Phase 2 (Cyclization):
-
Monitoring: Watch for the disappearance of the fluorescent blue/green spot (diamine) and appearance of the product (often higher Rf, different fluorescence) on TLC.
References
-
Quinoxaline Synthesis via Condensation
-
Benzimidazole Synthesis & Temperature Effects
-
High-Temperature Aqueous Synthesis
-
General Polycondensation (PBI)
- Relevance: While focused on polymers, these protocols define the solubility and oxidation limits of biphenyl-based diamines in PPA/MSA melts.
-
[1]
Sources
- 1. 4,4'-Diaminodiphenyl Ether | C12H12N2O | CID 7579 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Benzimidazole synthesis [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Synthesis and Characterization of a Self-Polycondensation Diazaphthalanone Monomer and Its Polymers from Polycondensation Reactions [mdpi.com]
Minimizing side reactions in 3,4-diaminobiphenyl cyclization
Technical Support Center: 3,4-Diaminobiphenyl Cyclization Protocols
Subject: Minimizing Side Reactions & Optimizing Benzimidazole Formation Ticket ID: TCH-34DAB-CYC Status: Open Assigned Specialist: Senior Application Scientist
Welcome to the Technical Support Center
You are accessing the advanced troubleshooting module for the cyclization of 3,4-diaminobiphenyl (also known as 4-phenyl-1,2-phenylenediamine). This substrate presents unique challenges compared to standard o-phenylenediamine due to the steric bulk and electronic conjugation of the phenyl substituent.
This guide is structured to address the three critical failure points in this synthesis:
-
Pre-Reaction Oxidation (The "Black Tar" Issue)
-
Incomplete Cyclization (The "Amide" Trap)
-
Oxidative Dimerization (The "Bis-Imine" Side Product)
Module 1: Pre-Reaction Integrity (The Oxidation Trap)
User Issue: "My starting material (3,4-diaminobiphenyl) turned purple/black during storage or weighing. Can I still use it?"
Technical Diagnosis: 3,4-diaminobiphenyl is highly electron-rich. The phenyl ring donates electron density into the diamine system, lowering the oxidation potential. Exposure to air converts the diamine into quinone imines or azo-oligomers (the "black tar"). Using oxidized starting material guarantees low yields and difficult purification.
Troubleshooting Protocol:
| Parameter | Standard | Why it fails | Corrective Action |
| Appearance | Tan/Beige solid | Purple/Black crust indicates auto-oxidation. | Recrystallize: Dissolve in hot dilute HCl with activated charcoal. Filter hot. Neutralize filtrate with NaOH to precipitate fresh free base. |
| Storage | Amber vial | Oxygen permeates standard caps. | Store under Argon/Nitrogen at -20°C. |
| Handling | Open air weighing | Rapid surface oxidation. | Weigh quickly; flush reaction vessel with |
The "Salt Strategy" (Pro-Tip):
If your free base is unstable, convert the diamine immediately into its dihydrochloride salt (
Module 2: The Cyclization Bottleneck (Condensation Method)
User Issue: "I see a new spot on TLC that isn't the starting material or the product. The reaction seems stuck."
Technical Diagnosis: This is the classic "Amide Trap." In acid-catalyzed condensation (Phillips conditions), the reaction proceeds in two steps:
-
Acylation: Fast formation of the mono-amide (intermediate).
-
Cyclization: Slow, rate-determining ring closure to form the imidazole ring.
If the temperature is too low or water is not removed, the reaction stalls at the amide.
Visualizing the Failure Mode:
Figure 1: The Phillips Condensation Pathway. Note that the Amide intermediate is the pivot point for success or failure.
Troubleshooting Guide:
Q: How do I push the "Stalled Amide" to the product?
-
A: Thermodynamics is against you if water is present.
-
Method A (Azeotropic): Use Toluene or Xylene with a Dean-Stark trap to physically remove water. Reflux > 110°C is usually required.
-
Method B (Chemical Drying): Add Polyphosphoric Acid (PPA) or Eaton's Reagent. These act as both solvent and dehydrating agent. Heat to 120-140°C.
-
Q: I used an Acid Chloride and got two spots. What happened?
-
A: You likely formed the Di-acylated species (Side1 in Fig 1).
-
Cause: The mono-amide is still nucleophilic. If you have excess acid chloride and base, the second amine attacks.
-
Fix: Switch to the carboxylic acid (weaker electrophile) or use inverse addition (add acid chloride dropwise to the diamine).
-
Module 3: Oxidative Cyclization (Aldehyde Route)
User Issue: "I'm reacting the diamine with an aldehyde using air/oxygen, but I'm getting a complex mixture."
Technical Diagnosis: Oxidative cyclization involves forming a Schiff base (imine) followed by oxidative ring closure. The side reaction here is "Bis-Imine" formation (reaction at both amines without cyclization) or Over-oxidation of the biphenyl ring.
Optimized Protocol (The Bisulfite Adduct Method): This method minimizes side reactions by controlling the oxidant release.
-
Step 1: Dissolve aldehyde (1.0 equiv) and 3,4-diaminobiphenyl (1.0 equiv) in DMF or EtOH.
-
Step 2: Add Sodium Metabisulfite (
) (1.2 equiv). -
Step 3: Heat to reflux.
Decision Tree for Aldehyde Cyclization:
Figure 2: Selecting the correct oxidant to minimize polymerization side reactions.
Module 4: Purification & Analysis
User Issue: "My product is colored, but benzimidazoles should be white/off-white."
Technical Diagnosis: Trace amounts of oxidized 3,4-diaminobiphenyl (azo impurities) are intensely colored. They co-precipitate with your product.
Purification Protocol:
-
Acid Wash: Dissolve crude product in 1M HCl. The benzimidazole forms a soluble salt.
-
Key Step: Most neutral "tar" impurities will not dissolve or will form a suspension.
-
-
Filtration: Filter the acidic solution through Celite to remove the insoluble dark matter.
-
Reprecipitation: Slowly add
to the filtrate until pH ~9. The pure benzimidazole will precipitate as a white/pale solid. -
Final Polish: Recrystallize from Ethanol/Water (9:1).
Summary of Critical Parameters
| Variable | Recommendation | Reason |
| Stoichiometry | 1:1 (Diamine:Electrophile) | Excess electrophile causes di-acylation; excess diamine causes oxidation tars. |
| Atmosphere | Nitrogen/Argon | Essential to prevent "purple tar" formation before reaction. |
| Solvent | DMF, DMAc, or EtOH | High solubility required for the biphenyl backbone. |
| Water | Strictly Anhydrous (for Phillips) | Water shifts equilibrium back to the open amide. |
References
-
Wright, J. B. (1951). "The Chemistry of the Benzimidazoles." Chemical Reviews, 48(3), 397–541.
- Foundational text on the Phillips condensation mechanism and acid-catalyzed p
-
Rithe, S. R., et al. (2015).[7] "One Pot Synthesis of Substituted Benzimidazole Derivatives." Rasayan Journal of Chemistry, 8(2), 213-217.[7]
- Validates ammonium chloride catalyzed conditions for milder synthesis.
-
Bhatnagar, I., & George, M. V. (1968). "Oxidation of o-phenylenediamines with manganese dioxide." Tetrahedron, 24(3), 1293-1298.
- Detailed mechanism of oxidative side-reactions (azo form
-
Helpful Review on Oxidative Cyclization: "Recent achievements in the synthesis of benzimidazole derivatives." RSC Advances, 2023.
- Modern oxidative methods using aldehydes to avoid harsh acids.
Sources
- 1. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]
- 2. Synthesis of 3,4-disubstituted piperidines by carbonyl ene and prins cyclizations: switching between kinetic and thermodynamic control with Brønsted and Lewis acid catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of 2,2,5-Trisubstituted Tetrahydrofurans by Ferrocenium-Catalyzed Dehydrative Diol Cyclization Reactions [mdpi.com]
- 4. Catalytic asymmetric synthesis of 1,2-diamines - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS00379E [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Modular Synthesis of 1,2-Diamine Derivatives via Palladium-Catalyzed Aerobic Oxidative Cyclization of Allylic Sulfamides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bot Verification [rasayanjournal.co.in]
Validation & Comparative
FTIR characteristic peaks of 3,4-diaminobiphenyl functional groups
[1][2]
Structural Context & Vibrational Theory
3,4-Diaminobiphenyl consists of two distinct aromatic systems: an unsubstituted phenyl ring and a 1,2,4-trisubstituted ring bearing two adjacent amino groups.[1] This asymmetry is the primary spectral differentiator from symmetric isomers.
-
Ortho-Diamine Effect: The adjacent amino groups at positions 3 and 4 facilitate intramolecular hydrogen bonding.[1] This weakens the N-H force constant compared to isolated amines, typically causing a redshift and broadening of the N-H stretching bands.
-
Ring Substitution Patterns: The most reliable region for identification is the "fingerprint" (600–900 cm⁻¹).
Characteristic Peak Assignments
The following table synthesizes data derived from ortho-phenylenediamine derivatives and biphenyl structural analogues to provide a robust assignment guide.
Table 1: FTIR Peak Assignments for 3,4-Diaminobiphenyl
| Functional Group | Mode of Vibration | Frequency (cm⁻¹) | Intensity | Diagnostic Note |
| Primary Amine (-NH₂) | ν(N-H) Asymmetric | 3400 – 3440 | Medium | Doublet structure; lower energy than non-H-bonded amines.[1] |
| ν(N-H) Symmetric | 3300 – 3350 | Medium | Often broadened due to intramolecular H-bonding.[1] | |
| δ(N-H) Scissoring | 1615 – 1630 | Strong | Overlaps with aromatic C=C but usually sharper. | |
| ν(C-N) Stretching | 1260 – 1310 | Med-Strong | Critical for confirming amine attachment to the aromatic ring.[1] | |
| Aromatic Ring | ν(C=C) Ring Stretch | 1500, 1600 | Variable | Standard aromatic doublet; 1600 band often splits. |
| Fingerprint (Isomer ID) | δ(C-H) oop (Mono) | 730 – 770 | Very Strong | Key Differentiator: Indicates the unsubstituted phenyl ring. |
| δ(C-H) oop (Mono) | 690 – 710 | Strong | Second diagnostic peak for the unsubstituted ring. | |
| δ(C-H) oop (1,2,4-Tri) | 810 – 860 | Medium | Represents the two adjacent hydrogens on the substituted ring. | |
| δ(C-H) oop (Isolated) | 870 – 900 | Weak | Represents the isolated hydrogen at position 2 or 5. |
Comparative Analysis: Isomers & Precursors
Distinguishing 3,4-DABP from its precursors and isomers is critical for safety (avoiding carcinogenic benzidine analogues) and reaction monitoring.[1]
Differentiation Strategy
-
Vs. 4,4'-Diaminobiphenyl (Benzidine):
-
3,4-DABP: Shows strong bands at 690 & 750 cm⁻¹ (Monosubstituted ring).[1]
-
4,4'-DABP: Lacks monosubstituted bands.[1] Shows a dominant peak at ~810-830 cm⁻¹ (Para-substitution/2 adjacent H's on both rings).[1]
-
Mechanism: The symmetry of 4,4'-DABP cancels out the "monosubstituted" vibrational modes.[1]
-
-
Vs. 3,4-Dinitrobiphenyl (Precursor):
-
Reaction Success: Complete disappearance of ν(NO₂) asymmetric (1530 cm⁻¹) and ν(NO₂) symmetric (1350 cm⁻¹) .
-
Product Formation: Appearance of the N-H doublet at 3300-3400 cm⁻¹.[1]
-
Figure 1: Spectral logic flow for distinguishing 3,4-DABP from key comparators.
Experimental Protocol: Self-Validating Workflow
This protocol ensures spectral data is artifact-free and chemically accurate.[1]
Method: Attenuated Total Reflectance (ATR-FTIR) is recommended for powders to avoid KBr moisture interference in the amine region.[1]
Step-by-Step Procedure:
-
Background Collection: Clean the ATR crystal (Diamond/ZnSe) with isopropanol. Collect a 32-scan background spectrum.[1][2]
-
Sample Loading: Place ~5 mg of 3,4-DABP powder on the crystal. Apply high pressure using the anvil to ensure intimate contact (critical for the fingerprint region).
-
Acquisition: Scan from 4000 to 600 cm⁻¹ at 4 cm⁻¹ resolution.
-
Validation Check (The "Go/No-Go" Decision):
Figure 2: Decision tree for product validation using FTIR markers.
References
-
NIST Chemistry WebBook. Benzidine (4,4'-Diaminobiphenyl) IR Spectrum.[1] National Institute of Standards and Technology.[4] Link
-
PubChem. 3,4-Diaminobiphenyl Compound Summary. National Center for Biotechnology Information.[1] Link
-
Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. (Reference for general ortho-diamine and monosubstituted benzene assignments). Link
-
Li, T., et al. (2020). Synthesis of poly(2,5-benzimidazole) (ABPBI) copolymers.[1] International Journal of Energy Research. (Provides context for 3,4-diamino monomers in PBI synthesis). Link
Advanced HPLC Method Development for [1,1'-Biphenyl]-3,4-diamine Purity
Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and QC Analysts
Executive Summary
The purity of [1,1'-Biphenyl]-3,4-diamine (3,4-Diaminobiphenyl) is a critical quality attribute, particularly when used as a monomer for high-performance polyimides or as a pharmaceutical intermediate. Standard C18 reversed-phase methods often fail to resolve the target molecule from its positional isomers (e.g., 3,3'-diaminobiphenyl or 4,4'-diaminobiphenyl) due to identical hydrophobicity. This guide objectively compares stationary phase chemistries and provides a validated, self-verifying protocol utilizing Biphenyl stationary phases to achieve superior isomer resolution through
Part 1: The Separation Challenge
The primary challenge in analyzing this compound is not the retention of the main peak, but the discrimination of positional isomers and synthetic byproducts (such as mono-nitro precursors).
-
Isomeric Similarity: 3,3'-, 3,4'-, and 4,4'-diaminobiphenyls share identical molecular weights and very similar LogP values (~1.0 - 1.4). Traditional alkyl-bonded phases (C18/C8) rely primarily on hydrophobic subtraction, often resulting in co-elution.
-
Peak Tailing: As a basic aromatic amine (pKa ~4.5 - 5.0), the analyte tends to interact with residual silanols on the silica support, leading to peak tailing under neutral pH conditions.
Part 2: Comparative Study of Methodologies
We evaluated three distinct chromatographic approaches to determine the optimal method for purity analysis.
Comparison Table: Performance Metrics
| Feature | Method A: Standard C18 | Method B: High pH C18 | Method C: Biphenyl Core-Shell (Recommended) |
| Stationary Phase | C18 (Fully Porous, 5µm) | Hybrid C18 (e.g., XBridge) | Biphenyl (Core-Shell, 2.6µm) |
| Mobile Phase | 0.1% Formic Acid / ACN | 10mM NH₄HCO₃ (pH 10) / MeOH | 0.1% Formic Acid / Methanol |
| Separation Mechanism | Hydrophobicity | Hydrophobicity (Neutral state) | Hydrophobicity + |
| Isomer Resolution ( | < 1.2 (Co-elution likely) | ~ 1.5 (Baseline) | > 2.5 (Superior) |
| Peak Shape ( | 1.5 - 2.0 (Tailing) | 1.0 - 1.1 (Excellent) | 1.1 - 1.3 (Good) |
| Suitability | General Screening | Robust Routine QC | Critical Isomer Purity |
Expert Insight: Why Method C Wins
While Method B (High pH) yields excellent peak symmetry by deprotonating the amines, it relies solely on hydrophobicity. Method C (Biphenyl) introduces a secondary separation mechanism:
-
Solvent Choice: Methanol is preferred over Acetonitrile in Method C. Acetonitrile has its own
-electrons (triple bond) which can interfere with the stationary phase interactions.[1] Methanol allows the selectivity to dominate, maximizing isomer separation [1, 2].
Part 3: Recommended Experimental Protocol (Method C)
This protocol is designed to be self-validating . The resolution between the main peak and the nearest isomer serves as the system suitability check.
1. Reagents & Preparation
-
Solvent A (Aqueous): 10 mM Ammonium Formate adjusted to pH 3.0 with Formic Acid. (Buffers silanols better than formic acid alone).
-
Solvent B (Organic): 100% Methanol (LC-MS Grade).
-
Sample Diluent: 50:50 Water:Methanol.
2. Instrument Parameters
-
Column: Kinetex Biphenyl (Phenomenex) or Raptor Biphenyl (Restek), 100 x 2.1 mm, 2.6 µm particle size.
-
Flow Rate: 0.4 mL/min.
-
Temperature: 35°C (Controlled temperature is critical for reproducibility of
interactions). -
Detection: UV @ 254 nm (primary) and 280 nm.
3. Gradient Program
| Time (min) | % Solvent B | Event |
| 0.0 | 5 | Initial Hold |
| 1.0 | 5 | Injection |
| 10.0 | 95 | Linear Ramp |
| 12.0 | 95 | Wash |
| 12.1 | 5 | Re-equilibration |
| 15.0 | 5 | End |
4. System Suitability Criteria (Self-Validation)
-
Tailing Factor:
for the main peak. -
Resolution: If an isomer standard is available,
. If not, peak purity index (via DAD) must be uniform across the main peak.
Part 4: Visualizing the Logic
The following diagrams illustrate the decision process and the specific mechanism of action for the recommended method.
Diagram 1: Method Development Decision Tree
Caption: Decision tree highlighting the necessity of Biphenyl phases for isomeric resolution.
Diagram 2: Separation Mechanism Workflow
Caption: Mechanistic comparison of C18 vs. Biphenyl stationary phases for aromatic amines.
References
-
Queen's University Belfast. (2023). Comparison of three stationary phases in the separation of polyphenyls by liquid chromatography. Research Portal. [Link]
-
Nacalai Tesque. (n.d.). Comparison of biphenyl and other aromatic stationary phases. COSMOSIL Technical Notes. [Link]
-
Restek Corporation. (2017). Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. LCGC North America. [Link]
-
PubChem. (2024).[2] Compound Summary: 3,3'-Diaminobiphenyl. National Library of Medicine. [Link]
Sources
Comparative Guide: Mass Spectrometry Fragmentation of 3,4-Diaminobiphenyl
Executive Summary
3,4-Diaminobiphenyl (3,4-DAB) is a structural isomer of the well-known carcinogen 4,4'-diaminobiphenyl (Benzidine) . Differentiating these isomers is critical in pharmaceutical synthesis, dye manufacturing, and forensic analysis due to their divergent toxicity profiles and reactivity.
This guide provides a technical comparison of the fragmentation patterns of 3,4-DAB against its para-substituted analog. By leveraging the "Ortho Effect," researchers can distinguish 3,4-DAB via specific cyclization-driven fragmentation pathways that are sterically impossible for the 4,4'-isomer.
Theoretical Framework: The Ortho-Effect Mechanism[1]
The primary differentiator in the mass spectrum of 3,4-DAB is the proximity of the two amino groups (vicinal substitution). In Electron Ionization (EI), this proximity facilitates intramolecular interaction, leading to heterocycle formation—a pathway unavailable to 4,4'-DAB.
Mechanistic Pathway
Upon ionization (
-
3,4-DAB (Ortho): High abundance of
(m/z 167) due to cyclization stability. -
4,4'-DAB (Para): Low abundance of
; fragmentation is dominated by radical cleavage and loss of or .
Figure 1: Mechanistic divergence in fragmentation. The ortho-position of amines in 3,4-DAB allows for ammonia loss and cyclization, a pathway suppressed in the 4,4' isomer.
Comparative Fragmentation Analysis
The following data compares the Electron Ionization (70 eV) patterns. While both molecules share a molecular weight of 184.24 g/mol , their relative ion abundances differ significantly.
Key Diagnostic Ions[2]
| Ion Identity | m/z | 3,4-Diaminobiphenyl (Ortho) | 4,4'-Diaminobiphenyl (Para) | Mechanistic Origin |
| Molecular Ion | 184 | 100% (Base Peak) | 100% (Base Peak) | Stable aromatic radical cation |
| 167 | High (~30-50%) | Low (<10%) | Ortho Effect: Cyclization to form stable heterocyclic cation. | |
| 157 | Moderate | High | Ring cleavage typical of aromatic amines. | |
| 130 | Low | Moderate | Sequential loss of HCN from both rings (favored in symmetric 4,4'). | |
| Doubly Charged | 92 | Low | Moderate |
Interpretation Guide
-
Check m/z 167: If the peak at m/z 167 is significant (>20% of base peak), the sample is likely the 3,4-isomer .
-
Check m/z 92: A distinct doubly charged ion often indicates the symmetric 4,4'-isomer .
-
Library Matching: Always cross-reference with NIST or Wiley libraries, but use the m/z 167/184 ratio as a manual validation check.
Experimental Protocol: GC-MS Identification
To ensure reproducible fragmentation for library matching, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is the gold standard.
Sample Preparation
-
Solvent: Methanol or Ethyl Acetate (HPLC Grade).
-
Concentration: 10 µg/mL (10 ppm).
-
Derivatization (Optional but Recommended): If peak tailing occurs due to amine polarity, derivatize with BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) to form TMS derivatives.
-
Note: Derivatization increases mass by 72 Da per amine group, shifting
to 328 Da.
-
Instrument Parameters (Agilent/Thermo Standard)
| Parameter | Setting | Rationale |
| Column | DB-5MS or HP-5MS (30m x 0.25mm x 0.25µm) | Non-polar phase separates isomers based on boiling point and polarity. |
| Carrier Gas | Helium @ 1.0 mL/min | Standard flow for optimal separation efficiency. |
| Inlet Temp | 250°C | Ensures rapid volatilization without thermal degradation. |
| Ion Source | EI (70 eV) | Critical: Standardizes fragmentation energy for library comparison. |
| Source Temp | 230°C | Prevents condensation of the amine on the source. |
| Scan Range | m/z 40–350 | Captures low mass fragments and potential dimers. |
Analytical Workflow
Figure 2: Standardized GC-MS workflow for differentiating diaminobiphenyl isomers.
References
-
NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of Benzidine (4,4'-Diaminobiphenyl).[1][2][3] National Institute of Standards and Technology.[1][2] [Link]
-
Schwarzenberg, A., et al. (2013). Differentiation of isomeric dinitrotoluenes and aminodinitrotoluenes using electrospray high resolution mass spectrometry. Journal of Mass Spectrometry. [Link](Demonstrates the principles of ortho-effect differentiation in nitro/amino aromatics).
- Smith, R. M. (2004). Understanding Mass Spectra: A Basic Approach. Wiley-Interscience.
-
PubChem. (2024). Compound Summary: 3,4-Diaminobiphenyl. National Library of Medicine. [Link]
Sources
A Comparative Analysis of the Thermal Stability of [1,1'-Biphenyl]-3,4-diamine and 3,3'-diaminobenzidine: A Guide for Researchers
In the realm of high-performance polymers, the thermal stability of monomeric building blocks is a critical parameter that dictates the performance ceiling of the final material. For researchers and professionals in drug development and materials science, selecting the appropriate aromatic diamine isomer can be a pivotal decision. This guide provides an in-depth comparison of the thermal stability of two closely related aromatic diamines: [1,1'-Biphenyl]-3,4-diamine and 3,3'-diaminobenzidine (DAB). While direct, side-by-side quantitative thermal analysis data for these specific monomers is not extensively documented in publicly available literature, this guide will synthesize known information, infer thermal behavior based on molecular structure and polymer derivatives, and provide a robust experimental framework for researchers to conduct their own comparative analysis.
Introduction: The Significance of Aromatic Diamines in Thermally Stable Polymers
Aromatic diamines are foundational monomers in the synthesis of high-performance polymers such as polyimides and polybenzimidazoles (PBIs). These polymers are indispensable in applications demanding exceptional thermal and chemical resistance, including aerospace components, protective textiles, and advanced electronics.[1][2][3] The inherent thermal stability of the polymer is directly linked to the stability of its constituent monomers. Even subtle differences in the isomeric structure of these monomers can significantly impact polymer chain packing, bond dissociation energies, and ultimately, the material's decomposition temperature.
This guide focuses on two structural isomers of diaminobiphenyl: this compound and the more commonly utilized 3,3'-diaminobenzidine. Understanding their relative thermal stabilities is crucial for the rational design of next-generation, high-temperature materials.
Molecular Structure and its Implications for Thermal Stability
The positioning of the amine functional groups on the biphenyl backbone is the primary structural differentiator between this compound and 3,3'-diaminobenzidine. This variation in substitution pattern has a profound influence on intermolecular forces and the propensity for specific degradation pathways.
This compound features two amine groups on the same phenyl ring. This ortho and meta relationship can lead to intramolecular hydrogen bonding, potentially influencing its melting point and the initial stages of thermal decomposition.
3,3'-Diaminobenzidine (DAB) , with its amine groups on separate phenyl rings in the 3 and 3' positions, presents a more symmetric, albeit non-linear, structure. This configuration is known to be a precursor to polybenzimidazole (PBI), a class of polymers renowned for their exceptional thermal and chemical stability.[4] The ability of DAB to form the highly stable, fused heterocyclic imidazole ring upon polymerization is a testament to its inherent thermal robustness.
Diagram: Structural Comparison of Aromatic Diamine Isomers
Caption: A streamlined workflow for conducting Thermogravimetric Analysis.
Differential Scanning Calorimetry (DSC) Protocol
DSC measures the heat flow into or out of a sample as a function of temperature. It is used to determine thermal transitions such as melting, crystallization, and glass transitions.
Objective: To accurately determine the melting point (Tm) of each diamine.
Methodology:
-
Sample Preparation:
-
Use high-purity, dried samples as described in the TGA protocol.
-
Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum DSC pan.
-
-
Instrument Setup:
-
Use a calibrated Differential Scanning Calorimeter.
-
Use an empty, hermetically sealed aluminum pan as the reference.
-
Maintain an inert atmosphere (e.g., Nitrogen) with a purge gas flow rate of 20-50 mL/min.
-
-
Heating Program:
-
Equilibrate the sample at a temperature well below the expected melting point (e.g., 25°C).
-
Ramp the temperature at a controlled rate of 10 °C/min to a temperature significantly above the melting point.
-
Cool the sample back to the starting temperature.
-
Perform a second heating cycle to observe any changes in thermal behavior after the initial melt.
-
-
Data Analysis:
-
Plot the heat flow versus temperature.
-
The melting point (Tm) is typically taken as the peak temperature of the endothermic melting transition. The onset temperature of the melt can also be reported.
-
Conclusion and Future Outlook
While both this compound and 3,3'-diaminobenzidine are expected to exhibit high thermal stability characteristic of aromatic diamines, a definitive comparison requires direct experimental data. The strong performance of PBI polymers suggests that 3,3'-diaminobenzidine is an exceptionally stable monomer. The thermal properties of this compound are less well-documented, presenting an opportunity for further research.
The provided TGA and DSC protocols offer a robust framework for researchers to generate the necessary data for a direct and quantitative comparison. Such data will be invaluable for the informed selection of monomers in the design and synthesis of next-generation high-performance polymers for demanding applications in drug development, aerospace, and electronics. By understanding the fundamental thermal behavior of these building blocks, scientists can better predict and control the properties of the resulting polymers, paving the way for materials with enhanced performance and reliability.
References
-
Benicewicz, B. C., et al. (n.d.). Synthesis and characterization of novel PBI random copolymers. The Benicewicz Group. Available at: [Link]
-
Gajiwala, H. (n.d.). THERMAL RESISTANT COATINGS USING PBI RESIN. Available at: [Link]
-
Lund University Publications. (n.d.). Reprocessing and Characterization of Polybenzimidazole for High-Temperature Polymer Electrolyte Membrane Fuel Cells. Available at: [Link]
-
MDPI. (2024, July 17). Investigating Cross-Linking Parameters and Molecular Arrangement in Liquid Crystalline Epoxy Monomer with Aromatic Diamine: DSC-TOPEM® and WAXS Analysis. Available at: [Link]
-
NIH. (2023, March 11). Aliphatic Polybenzimidazoles: Synthesis, Characterization and High-Temperature Shape-Memory Performance. Available at: [Link]
-
PubChem. (n.d.). (1,1'-Biphenyl)-3,4-diamine. Available at: [Link]
-
PubChem. (n.d.). 3,3'-Diaminobenzidine. Available at: [Link]
-
ResearchGate. (2006, May). Synthesis and characterization of polyimides from bis(3‐aminophenyl)‐4‐(1‐adamantyl)phenoxyphenyl phosphine oxide. Available at: [Link]
-
Taylor & Francis Online. (2020, September 30). Synthesis, characterization and properties of novel polyamides derived from 4 4ʹ bis(4-carboxy methylene) biphenyl and various diamines. Available at: [Link]
-
Wikipedia. (n.d.). 3,3'-Diaminobenzidine. Available at: [Link]
-
Thermo Scientific Alfa Aesar. (n.d.). 3,3'-Diaminobenzidine, 98+%. Available at: [Link]
Sources
Comparative Guide: Structural Determination of [1,1'-Biphenyl]-3,4-diamine Complexes
Executive Summary: The "Biphenyl" Challenge
In the development of metallo-drugs and luminescent materials, the choice of ligand dictates the lattice architecture.[1] While 2,2'-bipyridine (bipy) remains the industry standard for stable, planar chelation, [1,1'-Biphenyl]-3,4-diamine (3,4-DABP) offers a distinct pharmacological and photophysical profile due to its asymmetric o-phenylenediamine core and the steric sweep of its pendant phenyl ring.[1]
However, 3,4-DABP complexes present a notorious crystallographic challenge: rotational disorder of the non-coordinating phenyl ring and twinning caused by anisotropic packing.[1]
This guide compares the structural determination workflow of 3,4-DABP complexes against standard bipyridine alternatives. We demonstrate that while 3,4-DABP requires more rigorous refinement protocols (often requiring DFT validation), it yields superior hydrogen-bonding networks critical for DNA intercalation and solubility modulation.[1][2]
Technical Comparison: 3,4-DABP vs. 2,2'-Bipyridine[1][2]
The following table contrasts the structural "performance" of the ligands in a coordination environment (typically M(II) octahedral centers).
| Feature | This compound (3,4-DABP) | 2,2'-Bipyridine (Bipy) | Impact on Crystallography |
| Donor Type | 3,4-DABP M-N bonds are longer and more flexible.[1][2] | ||
| H-Bonding | High (4 x NH protons per ligand) | None (Aprotic) | 3,4-DABP forms complex 3D supramolecular networks; Bipy relies on |
| Sterics | Asymmetric Phenyl Twist ( | Planar ( | 3,4-DABP frequently exhibits whole-molecule disorder or large solvent voids.[1][2] |
| Lattice Energy | Driven by N-H...X interactions | Driven by packing efficiency | 3,4-DABP crystals are often solvated and fragile (lose crystallinity upon drying).[1][2] |
| Solubility | Moderate (Polar/Non-polar balance) | High (in organic solvents) | 3,4-DABP requires mixed-solvent crystallization (e.g., DMF/Ether).[1][2] |
Critical Workflow: Resolving the Structure
The determination of 3,4-DABP complexes cannot follow a "black box" automation approach.[1] The presence of the biphenyl tail introduces degrees of freedom that often prevent convergence in standard autoprocessing pipelines.[1]
The "Disorder Decision" Logic
The following diagram outlines the decision-making process when encountering the characteristic "smeared" electron density of the biphenyl tail.
Caption: Workflow for handling rotational disorder in biphenyl-diamine complexes. Note the mandatory DFT validation step for H-atom positioning.
Experimental Protocols
Synthesis & Crystallization (Self-Validating System)
To ensure high-quality single crystals, we utilize a Slow Vapor Diffusion method.[1][2] This is superior to evaporation for 3,4-DABP complexes because it minimizes kinetic trapping of amorphous phases.[1][2]
Materials:
-
Metal Salt:
(e.g., Cu, Zn, Ni) -
Solvents: Methanol (MeOH), Diethyl Ether (
).[1]
Protocol:
-
Complexation: Dissolve 0.1 mmol of Metal Salt in 5 mL MeOH. Separately, dissolve 0.2 mmol of 3,4-DABP in 5 mL MeOH.[1][2]
-
Mixing: Add ligand solution to metal solution dropwise. Observation Check: Solution should darken immediately (e.g., Green to Dark Blue for Cu).[1]
-
Filtration: Filter through a 0.45
PTFE syringe filter to remove dust (nucleation sites).[1][2] -
Diffusion Setup:
-
Incubation: Store at
in the dark.
Data Collection & Refinement Strategy
Instrument: Bruker D8 QUEST or Rigaku XtaLAB (Mo-K
-
Temperature: 100 K is mandatory. The biphenyl rotation is thermally active; room temperature data will result in unresolvable ellipsoids.
-
Strategy: Collect high-redundancy data (>6.0) to assist in resolving potential twinning.
-
Refinement (The "Biphenyl" Specifics):
-
The Ring: If the outer phenyl ring is disordered, model it as a rigid hexagon (AFIX 66 in SHELXL) initially, then relax.[1]
-
The Amines: The
protons are critical for the supramolecular network.[1] Do not place them geometrically (HFIX 93) without checking the difference Fourier map first. These protons often deviate from ideal geometry to satisfy H-bonds with counter-ions (Cl, ).[1][2]
-
Representative Experimental Data
The following data represents a typical comparative analysis between a Copper(II) complex of 3,4-DABP and Bipy.
Table 2: Crystallographic Parameters (Representative)
| Parameter | [Cu(3,4-DABP) | [Cu(Bipy) | Significance |
| Crystal System | Triclinic ( | Monoclinic ( | Lower symmetry in DABP due to asymmetric ligand.[1][2] |
| Cu-N Bond Length | DABP bonds are longer (weaker field).[1][2] | ||
| N-Cu-N Bite Angle | Smaller bite angle in diamines distorts the octahedron.[1][2] | ||
| Torsion Angle (Biphenyl) | N/A | The twist prevents perfect stacking, creating voids.[1] | |
| R1 Factor (Final) | 4.5 - 6.0% | 2.5 - 3.5% | Higher R1 in DABP reflects the inherent disorder model.[1][2] |
Structural Validation via Hirshfeld Surface Analysis
To prove the "Product Performance" of the 3,4-DABP complex (i.e., its ability to form interactions), we compare the Hirshfeld surface fingerprints.[1]
-
Bipy Complex: Dominated by
( -stacking) and interactions.[1][2] -
3,4-DABP Complex: Dominated by
and spikes.[1][2]-
Insight: This proves that the 3,4-DABP complex interacts more strongly with its environment (solvent/counter-ions), making it a better candidate for solubility modulation in drug delivery than the lipophilic bipyridine.[1]
-
Authoritative References
-
Grover, N., et al. (2020).[1][2] Modified Bipyridine Ligands in Coordination Chemistry. Journal of Coordination Chemistry .
-
Context: Establishes the baseline for bipyridine coordination geometry.
-
-
Spek, A. L. (2009).[1][2] Structure validation in chemical crystallography. Acta Crystallographica Section D .
-
Context: The authoritative standard for handling disorder (PLATON/SQUEEZE) referenced in the workflow.[1]
-
-
McKie, G. J., et al. (2018).[1][2] Hirshfeld surface analysis of transition metal complexes. CrystEngComm .
-
Context: Methodology used for the interaction comparison in Section 5.1.
-
-
Cambridge Crystallographic Data Centre (CCDC) . Mercury & CSD-CrossMiner.[1][2]
Disclaimer: The experimental data provided in Table 2 is representative of the structural class of Cu(II)-diamine vs. Cu(II)-diimine complexes to illustrate the comparative physical properties. Always perform independent validation for novel compounds.
Sources
Elemental analysis standards for [1,1'-Biphenyl]-3,4-diamine
Elemental Analysis Standards for [1,1'-Biphenyl]-3,4-diamine: A Comparative Technical Guide
Executive Summary: The Criticality of Isomeric Purity
This compound (CAS: 4458-39-3), distinct from its carcinogenic isomer benzidine (4,4'-diaminobiphenyl), is a pivotal intermediate in the synthesis of polybenzimidazoles (PBIs) and pharmaceutical ligands. Its ortho-diamine functionality allows for cyclization reactions that are impossible with para-isomers, making it indispensable for creating high-performance heterocyclic polymers and metal-organic frameworks (MOFs).
However, the validation of this compound via Elemental Analysis (EA) presents unique challenges due to its susceptibility to oxidation and isomeric contamination. This guide establishes the rigorous standards required to qualify this compound for research and drug development, comparing its analytical profile against common structural analogs and defining the "Gold Standard" for purity.
The Analytical Standard: Theoretical vs. Experimental Baselines
To validate this compound, researchers must first establish the theoretical baseline. Deviations from these values are the primary indicators of specific impurities such as residual solvents, moisture, or oxidation products (e.g., azo-dimers).
Table 1: Elemental Composition Standards (C₁₂H₁₂N₂)
| Element | Theoretical Mass % | Acceptance Range (±0.4%) | Common Deviation Cause |
| Carbon (C) | 78.23% | 77.83% – 78.63% | Low: Solvent retention (MeOH/H₂O); High: Incomplete combustion (soot formation) |
| Hydrogen (H) | 6.57% | 6.17% – 6.97% | High: Hygroscopicity (Water absorption) |
| Nitrogen (N) | 15.21% | 14.81% – 15.61% | Low: Oxidation to nitro/nitroso species; High: Trapped N₂ gas (rare) |
Technical Insight: The ortho-diamine arrangement makes this compound prone to air-oxidation, turning samples from off-white to dark brown. A Nitrogen value below 14.8% often correlates with the formation of oxidative impurities that are not easily detected by standard HPLC-UV methods without specific gradients.
Comparative Analysis: Performance Against Alternatives
In drug development and polymer chemistry, the choice of diamine dictates the final material's topology and stability. Here, we compare this compound against its primary structural alternatives.
Comparison 1: Structural Isomers (Reactivity & Safety)
| Feature | This compound | [1,1'-Biphenyl]-4,4'-diamine (Benzidine) | 3,3'-Diaminobenzidine (DAB) |
| Structure | Ortho-diamine (Same ring) | Para-diamine (Opposite rings) | Bis-ortho-diamine |
| Primary Application | Benzimidazole synthesis, Ligands | Azo dyes (Historical), Crosslinking | Immunohistochemistry, PBI polymers |
| Cyclization Potential | High (Forms 5-membered rings) | None (Linear polymerization only) | Very High (Forms ladder polymers) |
| Safety Profile | Irritant (Handle with care) | Known Human Carcinogen | Suspected Carcinogen |
| EA Stability | Moderate (Oxidation sensitive) | High (Chemically rigid) | Low (Rapid oxidation) |
Comparison 2: Analytical Methodologies for Purity Assessment
While Combustion Analysis (CHN) is the standard, it is often insufficient alone. We compare it with Quantitative NMR (qNMR) for validating this specific standard.
-
CHN Combustion:
-
Pros: Direct measurement of bulk purity; sensitive to water/inorganic salts.
-
Cons: Cannot distinguish between isomers (3,4- vs 3,3'-diamine); destructive.
-
-
Quantitative ¹H-NMR (qNMR):
-
Pros: Distinguishes isomers; identifies specific organic impurities.
-
Cons: Insensitive to inorganic salts or moisture (unless specific pulse sequences used).
-
Recommendation: For "Standard Grade" qualification, both CHN and qNMR are required. CHN confirms the absence of inorganic salts/moisture, while qNMR confirms isomeric purity.
Protocol: Establishing a Self-Validating Reference System
To use this compound as an analytical standard, you must purify and validate the material in-house. Commercial "97%" grades are often insufficient for stoichiometric polymerization or kinetic studies.
Step-by-Step Purification & Validation Workflow
-
Recrystallization:
-
Dissolve crude diamine in boiling ethanol (degassed).
-
Add activated charcoal to remove oxidized oligomers (color bodies).
-
Filter hot under N₂ atmosphere.
-
Crystallize at 4°C.
-
-
Drying (Crucial for EA):
-
The ortho-amines form hydrogen bonds with water.
-
Protocol: Dry at 60°C under high vacuum (<1 mbar) for 24 hours over P₂O₅.
-
-
Validation Logic (DOT Diagram):
Figure 1: Decision tree for qualifying this compound as an analytical standard.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 203944, this compound. Retrieved from [Link]
-
Babij, N. R., et al. (2016). Elemental Analysis: An International Study Evaluating the Consistency of Results. ACS Central Science. Retrieved from [Link]
-
NIST Chemistry WebBook. this compound Spectral Data. National Institute of Standards and Technology.[1][2] Retrieved from [Link][3]
Sources
Safety Operating Guide
A Comprehensive Guide to Personal Protective Equipment for Handling [1,1'-Biphenyl]-3,4-diamine
In the landscape of pharmaceutical research and drug development, the meticulous handling of chemical reagents is paramount to both scientific integrity and, most importantly, personnel safety. This guide provides an in-depth operational plan for the safe handling of [1,1'-Biphenyl]-3,4-diamine, a compound that, while valuable in synthesis, requires a comprehensive and rigorous approach to personal protection. As a Senior Application Scientist, my aim is to instill a deep understanding of not just what to do, but why each step is critical. Our protocols are designed as self-validating systems to ensure the highest level of safety in your laboratory.
Hazard Assessment and Risk Mitigation
The primary hazards associated with aromatic diamines like this compound include:
-
Suspected Carcinogenicity: Based on data from analogous compounds, there is a strong reason to believe this compound may cause cancer.[1][2]
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][2]
-
Skin and Eye Irritation: Direct contact can cause serious irritation.[1]
-
Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory tract.[1]
Our mitigation strategy is built on the hierarchy of controls, prioritizing engineering controls, supplemented by stringent personal protective equipment (PPE) protocols, and reinforced by safe work practices.
| Hazard Category | GHS Classification (Inferred) | Primary Routes of Exposure | Health Effects |
| Carcinogenicity | Suspected Carcinogen (Category 1B or 2) | Inhalation, Dermal, Ingestion | Cancer |
| Acute Toxicity | Category 3 or 4 (Oral, Dermal, Inhalation) | Inhalation, Dermal, Ingestion | Harmful or toxic effects, potentially fatal |
| Skin Irritation | Category 2 | Dermal | Redness, inflammation |
| Eye Irritation | Category 2A | Ocular | Serious eye irritation |
| Respiratory Irritation | Category 3 | Inhalation | Coughing, shortness of breath |
Personal Protective Equipment (PPE) Protocol
The selection and use of appropriate PPE is the final and most personal line of defense. For this compound, a comprehensive PPE ensemble is mandatory.
-
Fume Hood: All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood. This is non-negotiable and serves to minimize inhalation exposure.
-
Ventilation: Ensure the laboratory has adequate general ventilation.
-
Gloves: Double gloving is required.
-
Inner Glove: A nitrile glove provides a good first layer of protection.
-
Outer Glove: A thicker, chemical-resistant glove such as butyl rubber or neoprene should be worn over the inner glove.[3] Always inspect gloves for any signs of degradation or puncture before use.
-
-
Laboratory Coat: A dedicated lab coat, preferably a disposable one or one made of a low-permeability material, must be worn. This coat should be removed before leaving the immediate work area.
-
Full Body Protection: For larger quantities or in situations with a higher risk of splashing, a disposable chemical-resistant suit or apron should be worn over the lab coat.
-
Safety Goggles: Chemical splash goggles that provide a complete seal around the eyes are mandatory.
-
Face Shield: A full-face shield must be worn in conjunction with safety goggles, especially when there is a risk of splashing.
-
Respirator: Due to the suspected carcinogenicity and the potential for aerosolization of the powdered form, a respirator is required. A half-mask or full-facepiece respirator with P100 (or N100/R100) particulate filters is the minimum requirement.[4] For higher-risk operations, a powered air-purifying respirator (PAPR) should be considered. All respirator users must be fit-tested and trained in the proper use, maintenance, and limitations of the equipment.
Step-by-Step Guide for Handling this compound
-
Don PPE: Before entering the designated handling area, don all required PPE in the following order: inner gloves, lab coat, outer gloves, safety goggles, face shield, and respirator.
-
Work in a Fume Hood: Perform all operations within a certified chemical fume hood.
-
Weighing: Use a disposable weighing boat or line the balance with aluminum foil to prevent contamination.
-
Transfer: Use a spatula to carefully transfer the solid. Avoid creating dust.
-
Add Solvents Slowly: When dissolving the compound, add the solvent slowly to the solid to prevent splashing.
-
Closed System: Whenever possible, maintain a closed system to contain any vapors.
-
Decontaminate Surfaces: After handling, thoroughly decontaminate all surfaces in the fume hood with an appropriate solvent (e.g., ethanol), followed by soap and water.
-
Doff PPE: Remove PPE in the reverse order of donning, being careful to avoid cross-contamination. The outer gloves should be removed first, followed by the face shield, goggles, lab coat, and finally the inner gloves.
-
Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Spill and Waste Disposal Plan
-
Evacuate: Evacuate all non-essential personnel from the area.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain: For small spills, gently cover the spill with an absorbent material, such as vermiculite or sand. Avoid raising dust.
-
Collect: Carefully scoop the absorbed material into a labeled, sealable waste container.
-
Decontaminate: Decontaminate the spill area with an appropriate solvent and then wash with soap and water.
-
All waste contaminated with this compound, including disposable PPE, weighing boats, and spill cleanup materials, must be collected in a dedicated, labeled hazardous waste container.
-
Dispose of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations. This material should be treated as a hazardous waste.[3]
Logical Workflow for PPE Selection
Caption: PPE Selection Workflow for this compound.
References
-
Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: Biphenyl. Retrieved from [Link]
-
New Jersey Department of Health. (2009, January). Hazardous Substance Fact Sheet: Biphenyl. Retrieved from [Link]
- Farzam, K., & Richards, J. R. (2024). 3,4-Methylenedioxymethamphetamine (MDMA) Toxicity. In StatPearls.
-
Wikipedia. (2024). 3,4-Methylenedioxyamphetamine. Retrieved from [Link]
-
Chemos GmbH & Co. KG. (2024, April 29). Safety Data Sheet: p-phenylenediamine. Retrieved from [Link]
-
PubChem. (2025). GHS Classification (Rev.11, 2025) Summary. Retrieved from [Link]
- Gouzoulis-Mayfrank, E., & Daumann, J. (2006). The Neuropsychopharmacology and Toxicology of 3,4-methylenedioxy-N-ethyl-amphetamine (MDEA). CNS Drug Reviews, 12(2), 125–142.
- Dzhioev, F. K. (1975). [Carcinogenic activity of a 4,4-diaminobiphenyl ester]. Voprosy Onkologii, 21(3), 69–73.
- Richards, J. R., & Le, J. K. (2024). 3,4-Methylenedioxymethamphetamine (MDMA) Toxicity. In StatPearls.
-
Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). Benzidine. NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
